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1H-Benzimidazole, 2-chloro-1-phenyl-

Cat. No.: B1625928
CAS No.: 24547-45-3
M. Wt: 228.67 g/mol
InChI Key: JZMUUDCDJJOJSW-UHFFFAOYSA-N
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Description

The Benzimidazole (B57391) Scaffold in Modern Organic Chemistry Research

The benzimidazole core, a bicyclic system comprising a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in organic chemistry. nih.gov Its aromatic nature, coupled with the presence of two nitrogen atoms, imparts a unique combination of electronic and steric properties. This scaffold is a fundamental building block in the synthesis of a wide array of biologically active molecules. nih.govacs.orgnih.govnih.gov The versatility of the benzimidazole ring allows for substitutions at various positions, enabling the fine-tuning of its chemical and physical characteristics to suit specific research objectives. acs.orgnih.gov

Significance of Chlorinated and N-Phenyl Substituted Benzimidazoles for Academic Inquiry

The introduction of a chlorine atom onto the benzimidazole scaffold, as seen in 1H-Benzimidazole, 2-chloro-1-phenyl- , is of particular interest to researchers. Halogenation, and specifically chlorination, can significantly modulate the electronic properties of a molecule, influencing its reactivity, lipophilicity, and potential for intermolecular interactions. These modifications are often pivotal in the design of new materials and therapeutic agents. nih.gov

Furthermore, the presence of an N-phenyl substituent introduces additional steric and electronic dimensions to the benzimidazole core. The phenyl group can influence the conformation of the molecule and participate in pi-stacking interactions, which are crucial in various chemical and biological processes. The combination of a chloro-substituent and an N-phenyl group on the benzimidazole scaffold creates a unique chemical entity with a distinct property profile that is the subject of ongoing academic exploration. acs.orgresearchgate.net

Research Scope and Objectives in the Context of 1H-Benzimidazole, 2-chloro-1-phenyl-

The primary research objective concerning 1H-Benzimidazole, 2-chloro-1-phenyl- is to fully elucidate its chemical behavior and potential applications. Key areas of investigation include the development of efficient and scalable synthetic routes to this compound and its derivatives. A common and direct method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. mdpi.comorientjchem.orgresearchgate.net For N-substituted benzimidazoles, a subsequent N-alkylation or N-arylation step is often employed. A plausible synthetic pathway to 1H-Benzimidazole, 2-chloro-1-phenyl- could therefore involve the reaction of N-phenyl-o-phenylenediamine with a suitable 2-chlorobenzoyl derivative or a related synthetic equivalent. researchgate.net

A thorough characterization of its physicochemical properties, including its spectral and crystallographic data, is essential for a comprehensive understanding of its structure-property relationships. While specific experimental data for 1H-Benzimidazole, 2-chloro-1-phenyl- is not widely published, data from closely related isomers can provide valuable insights. For instance, the characterization of compounds like 2-(2-chlorophenyl)-1H-benzimidazole and 2-(4-chlorophenyl)-1H-benzimidazole reveals typical spectral signatures that can be extrapolated to the target molecule. rsc.org

Furthermore, a significant objective is to explore the reactivity of the 2-chloro substituent. This position is often susceptible to nucleophilic substitution, making 1H-Benzimidazole, 2-chloro-1-phenyl- a potentially valuable intermediate for the synthesis of more complex benzimidazole derivatives. The phenyl group at the 1-position can also influence the reactivity and stability of the entire molecule.

The ultimate goal of this research is to identify and develop potential applications for 1H-Benzimidazole, 2-chloro-1-phenyl- . Given the broad spectrum of activities exhibited by substituted benzimidazoles, this compound is a candidate for investigation in various fields, including medicinal chemistry as a scaffold for drug discovery, and in materials science for the development of novel organic materials. nih.govnih.gov The unique combination of its structural components makes it a compelling target for further academic and industrial research.

Detailed Research Findings

While specific, in-depth research articles focusing solely on 1H-Benzimidazole, 2-chloro-1-phenyl- are limited, the broader body of research on related compounds provides a strong foundation for understanding its potential.

Synthesis and Characterization

The synthesis of 2-substituted and N-substituted benzimidazoles is well-established. The most common approach involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde, often in the presence of an acid catalyst. orientjchem.org For 1H-Benzimidazole, 2-chloro-1-phenyl- , a likely synthetic route would involve the reaction of N-phenyl-o-phenylenediamine with 2-chlorobenzoic acid or its corresponding aldehyde. A patent describes a general process for preparing 2-substituted 1H-benzimidazoles which could be adapted for this specific synthesis. google.com

Characterization of the resulting compound would rely on standard analytical techniques. The table below outlines the expected and observed spectral data for closely related compounds, which can serve as a reference for the characterization of 1H-Benzimidazole, 2-chloro-1-phenyl- .

Analytical Technique Observed Data for Related Compounds Expected Features for 1H-Benzimidazole, 2-chloro-1-phenyl-
Infrared (IR) Spectroscopy C=N stretching vibration around 1623 cm⁻¹ and N-H stretching around 3439 cm⁻¹ for 2-(3-chlorophenyl)-1H-benzimidazole. rsc.orgCharacteristic peaks for the benzimidazole core, including C=N and C=C stretching vibrations. Absence of a significant N-H stretch due to the N-phenyl substitution.
¹H NMR Spectroscopy Aromatic protons in the range of 7.24-8.24 ppm for 2-(3-chlorophenyl)-1H-benzimidazole. rsc.orgA complex pattern of signals in the aromatic region corresponding to the protons on the benzimidazole ring system and the two phenyl rings.
¹³C NMR Spectroscopy Aromatic carbons appearing between 125.48 and 150.20 ppm for 2-(3-chlorophenyl)-1H-benzimidazole. rsc.orgMultiple signals in the aromatic region representing the different carbon environments of the benzimidazole and phenyl rings.
Mass Spectrometry (MS) Molecular ion peak [M+H]⁺ at m/z 229.0527 for 2-(3-chlorophenyl)-1H-benzimidazole. rsc.orgA molecular ion peak corresponding to the exact mass of C₁₃H₉ClN₂. The isotopic pattern of chlorine would also be observable.

Crystal structure analysis of the related compound 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole reveals a non-planar arrangement of the aromatic rings. researchgate.net A similar twisted conformation would be expected for 1H-Benzimidazole, 2-chloro-1-phenyl- , which would have implications for its packing in the solid state and its interaction with other molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClN2 B1625928 1H-Benzimidazole, 2-chloro-1-phenyl- CAS No. 24547-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-13-15-11-8-4-5-9-12(11)16(13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMUUDCDJJOJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506495
Record name 2-Chloro-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24547-45-3
Record name 2-Chloro-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1h Benzimidazole, 2 Chloro 1 Phenyl

Traditional Synthetic Routes and Their Mechanistic Underpinnings

Traditional methods for the synthesis of benzimidazole (B57391) derivatives have historically relied on the condensation of o-phenylenediamines with various carbonyl compounds, followed by cyclization. These foundational methods are crucial for understanding the development of more advanced synthetic strategies.

Condensation Reactions Involving Phenylenediamines and Related Precursors

The cornerstone of benzimidazole synthesis is the reaction between an o-phenylenediamine (B120857) and a one-carbon electrophile. In the context of 1H-Benzimidazole, 2-chloro-1-phenyl-, the key precursor is N-phenyl-o-phenylenediamine. This diamine can be synthesized through methods such as the reductive alkylation of p-phenylenediamine (B122844) with nitrobenzene (B124822) or through the reaction of 2-nitrochlorobenzene with ammonia (B1221849) followed by reduction. wikipedia.orgcdnsciencepub.com

Once N-phenyl-o-phenylenediamine is obtained, it can be condensed with a suitable one-carbon source. Classically, carboxylic acids, aldehydes, or their derivatives are used. For the introduction of a chloro substituent at the 2-position, reagents like phosgene (B1210022) or its equivalents are necessary. The reaction of N-phenyl-o-phenylenediamine with a phosgene equivalent would first form an intermediate N-(2-aminophenyl)-N-phenylurea, which upon intramolecular cyclization and subsequent dehydration and chlorination, would yield the target molecule.

Another traditional approach involves a two-step process where 2-chlorobenzimidazole (B1347102) is first synthesized from o-phenylenediamine and a reagent like cyanogen (B1215507) bromide or by chlorination of the corresponding benzimidazol-2-one (B1210169) with phosphoryl chloride (POCl₃). semanticscholar.orggoogle.com The resulting 2-chlorobenzimidazole can then be N-arylated with a phenyl group donor, for instance, through a nucleophilic aromatic substitution reaction, although this can sometimes lead to a mixture of regioisomers.

Cyclization Strategies and Their Regioselectivity

The cyclization step is critical in determining the final structure and regiochemistry of the product. When starting with an unsymmetrically substituted o-phenylenediamine like N-phenyl-o-phenylenediamine, the cyclization can potentially lead to two different regioisomers. However, in the synthesis of 1H-Benzimidazole, 2-chloro-1-phenyl-, the substitution pattern of the starting material directs the cyclization to yield the desired 1-phenyl isomer.

The regioselectivity of the cyclization is governed by the electronic and steric properties of the substituents on the diamine. In the case of N-phenyl-o-phenylenediamine, the phenyl group at one nitrogen atom influences the nucleophilicity of the amino groups and directs the cyclization. For instance, in acid-catalyzed condensations with aldehydes, the initial Schiff base formation is followed by an intramolecular nucleophilic attack of the second amino group onto the imine carbon. The phenyl substituent can influence which nitrogen acts as the initial nucleophile.

To achieve high regioselectivity, modern synthetic methods often employ directing groups or pre-functionalized substrates that favor the formation of a single isomer. Transition metal-catalyzed methods, in particular, offer excellent control over regioselectivity. mit.edunih.govmit.edu

Novel and Optimized Synthetic Approaches

To overcome the limitations of traditional methods, such as harsh reaction conditions and low yields, several novel and optimized synthetic approaches have been developed. These include transition metal-catalyzed reactions, photocatalysis, electrocatalysis, and microwave-assisted synthesis.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of benzimidazoles by offering milder reaction conditions and higher efficiency. Palladium- and copper-based catalysts are most commonly employed for C-N bond formation.

One of the most powerful methods for the synthesis of N-aryl benzimidazoles is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction can be used to form the N-phenyl bond by reacting 2-chlorobenzimidazole with a phenylating agent or, more directly, through a cascade reaction. A notable strategy involves a palladium-catalyzed cascade of intermolecular amination and amidation reactions of 2-chloroaryl sulfonates with an arylamine and an amide, affording N-arylbenzimidazoles with complete regioselectivity. nih.govmit.edu

Copper-catalyzed reactions, such as the Ullmann condensation , provide an alternative route. This can involve the coupling of 2-chlorobenzimidazole with a phenylboronic acid or a related organometallic reagent in the presence of a copper catalyst. A Cu(II)-catalyzed cascade reaction of N-phenyl-o-phenylenediamine with benzaldehydes has been reported to construct complex benzimidazole structures, indicating the potential of copper catalysis in these cyclizations. acs.org

Catalyst SystemPrecursorsSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ / XPhos or RuPhosortho-haloanilidesNot specifiedNot specifiedHigh mit.edu
Pd-catalyst / tBuBrettPhos2-chloroaryl sulfonates, arylamine, amidetBuOH110High nih.govmit.edu
Anhydrous Cu(OAc)₂N-phenyl-o-phenylenediamine, benzaldehydesDMSOHeating69-81 acs.org

This table presents examples of transition metal-catalyzed syntheses of N-aryl benzimidazole derivatives.

Photocatalytic and Electrocatalytic Methodologies

Photocatalytic and electrocatalytic methods are emerging as green and sustainable alternatives for benzimidazole synthesis. These techniques utilize light or electrical energy to drive chemical reactions, often under mild conditions.

Photocatalysis has been employed for the synthesis of benzimidazole derivatives, typically involving the dehydrogenation of an alcohol to an aldehyde in the presence of a photocatalyst like TiO₂, followed by condensation with an o-phenylenediamine. cnr.itrsc.org While a specific photocatalytic synthesis for 1H-Benzimidazole, 2-chloro-1-phenyl- has not been extensively reported, the general methodology suggests a potential pathway. For instance, a tandem process starting from a substituted 2-nitroaniline (B44862) and an alcohol could be envisioned, where the photocatalyst promotes both the reduction of the nitro group and the oxidative cyclization. cnr.it

Electrocatalysis offers another sustainable approach. An efficient method for the synthesis of benzimidazoles has been developed through the dehydrogenative cyclization of N-aryl amidines using electricity as a green reagent. researchgate.net This electrochemical oxidation avoids the need for chemical oxidants and can provide high yields. The application of this method to the cyclization of an appropriate N-phenylamidine precursor could provide a direct route to 1H-Benzimidazole, 2-chloro-1-phenyl-.

MethodCatalyst/MediatorPrecursorsKey FeaturesReference
PhotocatalysisTiO₂-based2-nitroanilines, alcoholsTandem reduction and cyclization cnr.it
ElectrocatalysisElectricityN-aryl amidinesDehydrogenative cyclization researchgate.net

This table summarizes novel photocatalytic and electrocatalytic approaches to benzimidazole synthesis.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has gained significant attention for its ability to dramatically reduce reaction times, improve yields, and enhance product purity. The application of microwave irradiation to the synthesis of benzimidazoles has been particularly successful.

A simple and efficient microwave-assisted method for the synthesis of 1,2-disubstituted benzimidazoles has been reported, involving the reaction of N-phenyl-o-phenylenediamine with various aldehydes under solvent-free conditions. mdpi.comnih.gov The use of a catalyst, such as erbium(III) triflate (Er(OTf)₃), can further accelerate the reaction, leading to excellent yields in a matter of minutes. mdpi.comnih.gov While this method typically uses aldehydes as the one-carbon source, adaptation with a reagent that can introduce the 2-chloro substituent is a feasible synthetic strategy.

PrecursorsCatalystConditionsTimeYield (%)Reference
N-phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)₃ (1 mol%)Microwave, Solvent-free5-12 min86-99 mdpi.comnih.gov
o-phenylenediamine, Aromatic aldehydesPhosphoric acidMeOH, 50 °CNot specifiedHigh nih.gov

This table highlights the efficiency of microwave-assisted synthesis for 1,2-disubstituted benzimidazoles.

Flow Chemistry Approaches for Continuous Synthesis

While specific research on the continuous flow synthesis of 1H-Benzimidazole, 2-chloro-1-phenyl- is not extensively documented in the reviewed literature, the principles of flow chemistry are widely applicable to the synthesis of benzimidazole derivatives and offer significant advantages over traditional batch processes. Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields, higher purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents.

The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid. connectjournals.com For 1H-Benzimidazole, 2-chloro-1-phenyl-, this would conceptually involve the reaction of N-phenyl-o-phenylenediamine with a suitable two-carbon synthon followed by chlorination at the 2-position, or a more direct route that is amenable to flow conditions.

A plausible flow chemistry approach could involve pumping a solution of the starting materials through a heated reactor coil. The precise temperature control minimizes the formation of byproducts often seen in batch reactions. mdpi.com The product stream emerging from the reactor can then be directed through in-line purification modules, such as solid-phase extraction or continuous crystallization units, to isolate the desired product in a continuous fashion. The reduced reaction volumes in flow reactors also mitigate safety risks associated with handling potentially hazardous intermediates or reagents.

Green Chemistry Principles in the Synthesis of 1H-Benzimidazole, 2-chloro-1-phenyl-

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. eijppr.com The application of these principles to the synthesis of 1H-Benzimidazole, 2-chloro-1-phenyl- can lead to more environmentally benign and economically viable manufacturing processes.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. One approach is to conduct reactions under solvent-free conditions, often facilitated by grinding the reactants together or by heating them to a molten state. umich.eduderpharmachemica.com For the synthesis of benzimidazole derivatives, solvent-free condensation of o-phenylenediamines with aldehydes or organic acids has been shown to be highly efficient, offering advantages such as reduced reaction times and higher yields. umich.edu

Alternatively, the use of greener solvents is a viable strategy. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com Research has demonstrated the successful synthesis of 2-substituted benzimidazoles in water, sometimes mediated by a weak base. mdpi.com Ethanol is another environmentally benign solvent that has been used effectively in the synthesis of benzimidazoles. niscpr.res.inresearchgate.net Polyethylene (B3416737) glycol (PEG) has also been explored as a green solvent for the synthesis of N-substituted-2-chlorobenzimidazoles. derpharmachemica.com

Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis

Method Solvent Temperature Reaction Time Yield (%) Reference
Conventional Ethanol Reflux Not Specified Moderate to Good researchgate.net
Grinding (Solvent-Free) None Room Temperature 10-15 min High derpharmachemica.com
Microwave (Solvent-Free) None Not Specified Short High mdpi.com
Water-Mediated Water Not Specified Not Specified 80 mdpi.com

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For benzimidazole synthesis, a variety of catalysts have been investigated to improve reaction rates and selectivity under milder conditions. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov

Examples of catalysts used in benzimidazole synthesis that align with green chemistry principles include:

Zirconocene dichloride (Cp2ZrCl2): This has been shown to be a highly efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles at ambient temperature. researchgate.netresearchgate.net

Nanomaterial catalysts: Zinc oxide nanoparticles (ZnO-NPs) and cobalt nanocomposites have been used for the synthesis of benzimidazoles, offering advantages like mild reaction conditions, high yields, and catalyst recyclability. rsc.org

Zeolites: These microporous aluminosilicates have been employed as catalysts, providing high chemoselectivity and shorter reaction times, although sometimes in less green solvents like acetonitrile. mdpi.com

Montmorillonite K-10: This clay-based catalyst has been used for the synthesis of 1,2-disubstituted benzimidazoles under solvent-free microwave irradiation. eijppr.com

The design of a sustainable catalytic process for 1H-Benzimidazole, 2-chloro-1-phenyl- would involve selecting a catalyst that is non-toxic, recoverable, and highly active under green reaction conditions.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. bohrium.com Syntheses with high atom economy are inherently greener as they generate less waste. One-pot reactions, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are often more atom-economical and efficient. umich.edu

The traditional synthesis of benzimidazoles via the condensation of o-phenylenediamines and aldehydes is generally considered to have good atom economy, as the main byproduct is water. bohrium.com Catalyst-free methods further enhance process efficiency by eliminating the need for catalyst separation and recycling steps. bohrium.combohrium.com

To maximize the process efficiency for the synthesis of 1H-Benzimidazole, 2-chloro-1-phenyl-, a synthetic route that proceeds in a single step with high conversion and selectivity would be ideal. The choice of starting materials and reaction conditions should be carefully considered to minimize the formation of byproducts and waste streams.

Table 2: List of Mentioned Chemical Compounds

Compound Name
1H-Benzimidazole, 2-chloro-1-phenyl-
N-phenyl-o-phenylenediamine
Ethanol
Polyethylene glycol (PEG)
Zirconocene dichloride
Zinc oxide
Acetonitrile

Mechanistic Investigations and Reactivity Patterns of 1h Benzimidazole, 2 Chloro 1 Phenyl

Nucleophilic Substitution Reactions at the C-2 Position

The C-2 position of the benzimidazole (B57391) ring in 1H-Benzimidazole, 2-chloro-1-phenyl- is electron-deficient, making it susceptible to attack by nucleophiles. rsc.org This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

Mechanisms of Halogen Displacement

The displacement of the chlorine atom at the C-2 position generally proceeds via a nucleophilic aromatic substitution (S_NAr) mechanism. This process typically involves a two-step addition-elimination pathway. rsc.orgrsc.org In the first step, the nucleophile attacks the electrophilic C-2 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. rsc.org This intermediate is stabilized by the delocalization of the negative charge over the benzimidazole ring system. The subsequent elimination of the chloride ion restores the aromaticity of the benzimidazole ring, yielding the substituted product.

The rate of this reaction is influenced by the nature of the solvent and the presence of any activating or deactivating groups on the benzimidazole scaffold. For instance, the presence of electron-withdrawing groups on the benzimidazole ring can stabilize the negatively charged Meisenheimer complex, thereby accelerating the reaction. rsc.orgrsc.org

Scope and Limitations of Nucleophilic Reagents

A variety of nucleophiles can effectively displace the chloro group at the C-2 position of 1-substituted-2-chlorobenzimidazoles. The reactivity of these nucleophiles is a critical factor in determining the scope of these substitution reactions.

Amines: Primary and secondary amines readily react with 2-chlorobenzimidazoles to furnish 2-aminobenzimidazole (B67599) derivatives. youtube.comlibretexts.org However, the reaction with amines can sometimes lead to a mixture of products due to the potential for multiple substitutions, especially if the initially formed amine product can act as a nucleophile itself. youtube.com

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) and ethoxide, are potent nucleophiles that react with 2-chloro-1-substituted benzimidazoles to yield the corresponding 2-alkoxybenzimidazoles. rsc.orgyoutube.com The reaction is generally clean and efficient, providing a reliable method for the synthesis of this class of compounds.

Thiols: Thiols and their corresponding thiolates are excellent nucleophiles for the substitution of the C-2 chlorine. libretexts.orgyoutube.com These reactions are typically fast and lead to the formation of 2-thioether-substituted benzimidazoles. The high nucleophilicity of sulfur makes thiols particularly effective in these transformations. youtube.com

Table 1: Reactivity of Various Nucleophiles with 2-Chlorobenzimidazoles

Nucleophile Type Example Product Type General Reactivity
Amines R-NH₂ 2-Aminobenzimidazole Good, can be complex
Alkoxides R-O⁻ 2-Alkoxybenzimidazole Excellent

Influence of N-Phenyl Substitution on Reactivity

The presence of a phenyl group at the N-1 position exerts a significant influence on the reactivity of the C-2 chloro substituent. This influence is a combination of both electronic and steric effects.

Steric Effects: The bulky nature of the N-phenyl group can sterically hinder the approach of the nucleophile to the C-2 position. This steric hindrance can decrease the reaction rate, particularly with bulky nucleophiles. The dihedral angle between the phenyl ring and the benzimidazole core can also play a role in the accessibility of the reaction center. nih.gov Studies on other 1-substituted benzimidazoles have shown that steric effects are indeed apparent in their reactions. rsc.org

Electrophilic Aromatic Substitution on the Phenyl Ring and Benzimidazole Core

The 1H-Benzimidazole, 2-chloro-1-phenyl- molecule possesses two aromatic systems that can potentially undergo electrophilic aromatic substitution (EAS): the fused benzene (B151609) ring of the benzimidazole core and the pendant N-phenyl ring. The regioselectivity of such reactions is governed by the directing effects of the substituents on each ring.

Regioselectivity and Directing Effects

Benzimidazole Core: The benzimidazole ring itself is a π-excessive system, making it susceptible to electrophilic attack. libretexts.org The positions 4, 5, 6, and 7 of the benzimidazole ring are generally the sites of electrophilic substitution. libretexts.org The N-1 phenyl group and the C-2 chloro group will influence the regioselectivity of the attack on this core. The chloro group is a deactivating but ortho-, para-director. The N-phenyl group's electronic influence will also direct the incoming electrophile.

Computational studies on related systems, such as 9-chloropyrido[1,2-a]benzimidazole, have shown that the site of electrophilic halogenation can be predicted by analyzing the boundary electron density in the substrate. libretexts.org Similar theoretical analyses would be necessary to definitively predict the regioselectivity for 1H-Benzimidazole, 2-chloro-1-phenyl-.

Table 2: Predicted Directing Effects for Electrophilic Aromatic Substitution

Aromatic Ring Substituent Directing Effect Predicted Position of Attack
N-Phenyl Ring Benzimidazol-1-yl Ortho, Para-Directing Ortho, Para
Benzimidazole Core -Cl Ortho, Para-Directing (to C-2) Positions 4 and 7

Limitations and Strategies for Control

Controlling the regioselectivity of electrophilic aromatic substitution on a molecule with multiple aromatic rings and substituents can be challenging.

Limitations:

Mixture of Products: It is highly probable that electrophilic attack will occur on both the N-phenyl ring and the benzimidazole core, leading to a mixture of isomers that can be difficult to separate.

Deactivation: The presence of the chloro group deactivates the benzimidazole ring towards electrophilic substitution, potentially requiring harsh reaction conditions. wikipedia.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are often incompatible with substrates containing deactivating groups or basic nitrogen atoms that can coordinate with the Lewis acid catalyst. byjus.comyoutube.commasterorganicchemistry.com

Strategies for Control:

Catalyst Choice: The choice of catalyst and reaction conditions can significantly influence the regioselectivity. For instance, in halogenation reactions, different Lewis acids can lead to different isomeric ratios. wikipedia.orgchemguide.co.uk

Protecting Groups: It may be possible to use protecting groups to block certain positions and direct the electrophile to the desired site.

Stepwise Functionalization: A sequential approach, where one ring is functionalized first, followed by modification of the other, could provide better control over the final product distribution.

Modern Nitration and Halogenation Methods: Utilizing milder and more selective reagents, such as trifluoromethanesulfonic acid-promoted nitration or N-halosuccinimides for halogenation, could offer better control and avoid harsh conditions. wikipedia.orgorganic-chemistry.org

Metalation and Organometallic Reactivity

The presence of acidic protons and the chloro leaving group on the benzimidazole scaffold of 1H-Benzimidazole, 2-chloro-1-phenyl- allows for a range of organometallic transformations. These reactions are crucial for the further functionalization of the benzimidazole core, enabling the introduction of diverse substituents.

Deprotonation at N-H and C-H Acidic Sites

In principle, 1H-Benzimidazole, 2-chloro-1-phenyl- does not possess an N-H proton due to the 1-phenyl substitution. However, related N-unsubstituted benzimidazoles readily undergo deprotonation at the N-H position with a suitable base. The most acidic protons in 1H-Benzimidazole, 2-chloro-1-phenyl- are the C-H bonds on the benzene and phenyl rings. The C-H bond at the 7-position of the benzimidazole ring is sterically hindered by the N-phenyl group, but the other C-H bonds on the benzimidazole core can be susceptible to deprotonation under strong basic conditions, such as with organolithium reagents.

The acidity of C-H bonds in benzimidazole derivatives can be exploited for directed metalation. For instance, the use of a strong base like n-butyllithium (n-BuLi) in conjunction with a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can facilitate regioselective lithiation. While specific studies on 1H-Benzimidazole, 2-chloro-1-phenyl- are not extensively documented, related systems like 2-chloropyridine (B119429) have been shown to undergo regioselective lithiation at the C-6 position using superbases like BuLi-LiDMAE (lithium 2-(dimethylamino)ethoxide), suggesting that direct deprotonation of the benzimidazole ring is a plausible pathway. researchgate.netresearchgate.net

The relative acidity of the C-H sites is influenced by the electronic effects of the substituents. The chloro group at the 2-position and the N-phenyl group can modulate the electron density around the benzimidazole ring, thereby affecting the ease of deprotonation at different positions.

Table 1: Potential Deprotonation Sites and Reagents

Site Reagent Conditions Expected Intermediate
C-H (Benzene ring) n-BuLi/TMEDA Anhydrous THF, low temp. Lithiated benzimidazole

Transmetalation Reactions for Further Functionalization

Once a lithiated intermediate of 1H-Benzimidazole, 2-chloro-1-phenyl- is formed, it can undergo transmetalation with various metal salts to generate more stable and selectively reactive organometallic reagents. This two-step sequence of deprotonation followed by transmetalation is a powerful strategy for creating new carbon-carbon and carbon-heteroatom bonds.

Common transmetalation agents include zinc salts (e.g., ZnCl₂) and boronic esters. The resulting organozinc or organoboron species are generally more tolerant of functional groups and can participate in a wider range of cross-coupling reactions, such as Negishi and Suzuki couplings, respectively. nih.govuni-muenchen.de For instance, the transmetalation of a lithiated benzimidazole with ZnCl₂ would yield a zincated benzimidazole, which can then be coupled with an aryl halide in the presence of a palladium catalyst. nih.gov

While direct experimental data for 1H-Benzimidazole, 2-chloro-1-phenyl- is limited, the principles of transmetalation are well-established for other heterocyclic systems. The choice of the metal for transmetalation can influence the reactivity and selectivity of the subsequent coupling reaction. researchgate.netuni-goettingen.deresearchgate.net

Table 2: Illustrative Transmetalation and Cross-Coupling Reactions

Lithiated Intermediate Transmetalating Agent Organometallic Reagent Coupling Partner Catalyst Product Type
2-Lithiated benzimidazole ZnCl₂ 2-Zincated benzimidazole Aryl iodide Pd(PPh₃)₄ 2-Arylbenzimidazole

Ring-Opening and Ring-Transformation Reactions

The benzimidazole ring is known for its high degree of stability. instras.com However, under specific and often harsh conditions, it can undergo ring-opening or transformation reactions. These reactions can be either degradative or, if controlled, can serve as a route to novel chemical scaffolds.

Degradation Pathways under Extreme Conditions

The benzimidazole ring is generally resistant to strong acids and bases at moderate temperatures. instras.com However, prolonged exposure to vigorous conditions can lead to the cleavage of the imidazole (B134444) portion of the molecule. For instance, the hydrolytic stability of the C-Cl bond at the 2-position is a key factor. In highly acidic media, protonation of the nitrogen atoms can activate the ring towards nucleophilic attack by water, potentially leading to the hydrolysis of the C-Cl bond to form the corresponding benzimidazolone, followed by further degradation of the ring. nih.govrsc.orgresearchgate.net

The thermal stability of benzimidazole derivatives is generally high, but the presence of the chloro and phenyl substituents may influence its decomposition temperature and pathway. ekb.egresearchgate.net Oxidative cleavage of the benzene ring of the benzimidazole core typically requires potent oxidizing agents and harsh conditions. instras.com

Controlled Ring-Opening for Scaffold Modification

While often undesired, ring-opening can be harnessed for synthetic purposes. For example, N-acylbenzimidazolium salts, which can be formed by the reaction of N-substituted benzimidazoles with acylating agents, are known to be susceptible to nucleophilic ring-opening. This can lead to the formation of ortho-diamino-substituted aniline (B41778) derivatives, which can then be used to construct new heterocyclic systems. researchgate.net

Photochemically induced ring-opening of the benzimidazole ring has also been reported, leading to the formation of isocyanoaniline derivatives. acs.org This type of reaction proceeds through a radical mechanism and offers a pathway to structures that are not easily accessible through traditional thermal reactions.

Radical Reactions Involving 1H-Benzimidazole, 2-chloro-1-phenyl-

The presence of a C-Cl bond and the aromatic system in 1H-Benzimidazole, 2-chloro-1-phenyl- makes it a potential substrate for radical reactions. These reactions can be initiated thermally, photochemically, or by using radical initiators.

Homolytic cleavage of the C-Cl bond can generate a benzimidazol-2-yl radical. This can be achieved through photolysis with UV light or by using a radical initiator. ijdrt.comnih.govumich.eduresearchgate.netnih.gov The resulting benzimidazol-2-yl radical is a reactive intermediate that can participate in various reactions, including hydrogen atom abstraction, addition to unsaturated systems, or cyclization if a suitable tether is present. rsc.orgnih.gov

The photochemistry of benzimidazole itself has been shown to proceed via radical intermediates, leading to dimerization or the formation of prototropic tautomers. acs.org The N-phenyl group and the 2-chloro substituent in the target molecule would be expected to influence the stability and reactivity of any radical intermediates formed. For example, the phenyl group could delocalize the radical, affecting its subsequent reaction pathways.

Computational studies on related benzimidazole-arylhydrazone hybrids have shown that radical adduct formation can occur at several positions on the benzimidazole ring, with the stability of the resulting radical being influenced by the delocalization of the spin density over the aromatic system. nih.gov This suggests that 1H-Benzimidazole, 2-chloro-1-phenyl- could also react with radicals at various positions, depending on the nature of the attacking radical and the reaction conditions.

Table 3: Potential Radical Reactions and Intermediates

Reaction Type Initiator/Conditions Key Intermediate Potential Product(s)
Homolytic C-Cl Cleavage UV light, heat Benzimidazol-2-yl radical Dimerized benzimidazoles, products of H-abstraction
Radical Addition Radical initiator (e.g., AIBN) Radical adduct Functionalized benzimidazole

Advanced Spectroscopic and Structural Characterization of 1h Benzimidazole, 2 Chloro 1 Phenyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 1H-Benzimidazole, 2-chloro-1-phenyl- and its derivatives in solution. The chemical shifts, signal multiplicities, and coupling constants observed in ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework.

In the ¹H NMR spectrum of benzimidazole (B57391) derivatives, the protons on the benzimidazole core and the phenyl substituent typically resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. rsc.orgrsc.org The exact chemical shifts are influenced by the nature and position of substituents. For N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, the aromatic protons are observed in the downfield region of 7.12–7.98 ppm. acs.org In the ¹³C NMR spectra of these compounds, the aromatic carbons display signals in the δ 110–161 ppm range. acs.org

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR spectra provide fundamental information, complex structures often require multi-dimensional NMR techniques for complete assignment.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. For 1H-Benzimidazole, 2-chloro-1-phenyl-, COSY would reveal the correlations between adjacent protons on the benzimidazole ring system and on the N-phenyl group, aiding in their unambiguous assignment. For instance, in a related N-phenyl substituted benzimidazole diamine, ¹H–¹H COSY spectra were used to assign the aromatic protons of the N-phenyl group. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). It is invaluable for assigning the ¹³C signals based on the already assigned proton signals. For example, in the characterization of 2-chloromethyl-1H-benzimidazole derivatives, HSQC spectra showed a correlation between the carbon signal at 47.1 ppm and the methylene (B1212753) proton signal at 4.7 ppm. tsijournals.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between carbon and proton atoms (typically over two to three bonds). HMBC is particularly powerful for identifying quaternary carbons and for piecing together different fragments of a molecule. For instance, in N-phenyl-2-[(trichloroacetyl)amino]benzamide, HMBC correlations were crucial in assigning the carbonyl carbons by observing correlations to nearby NH protons. psu.edu

The combination of these multi-dimensional NMR techniques allows for the complete and confident assignment of all proton and carbon signals in 1H-Benzimidazole, 2-chloro-1-phenyl-, providing a definitive elucidation of its molecular structure in solution.

Solid-State NMR Studies for Polymorphism and Crystal Structure Insights

Solid-state NMR (ssNMR) spectroscopy is a powerful method for characterizing materials in their solid form, providing information that is complementary to X-ray diffraction. It is particularly useful for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. ssNMR can distinguish between polymorphs by detecting differences in the local electronic environment of the nuclei, which manifest as variations in chemical shifts. Furthermore, ssNMR can provide insights into the symmetry of the crystal lattice and the presence of intermolecular interactions, such as hydrogen bonding. While specific solid-state NMR studies on 1H-Benzimidazole, 2-chloro-1-phenyl- are not widely reported, the technique has been effectively applied to other heterocyclic compounds to probe their solid-state structure and dynamics.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsion angles. This technique has been used to characterize a variety of benzimidazole derivatives. nih.govresearchgate.netnih.govresearchgate.netnih.gov

For a closely related compound, 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system. nih.gov The bond lengths and angles were found to be within normal ranges and are comparable to those in other benzimidazole structures. nih.gov

Crystallographic Data for a Related Benzimidazole Derivative. nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.2981 (1)
b (Å)9.2963 (2)
c (Å)20.7796 (3)
β (°)112.815 (1)
Volume (ų)1477.56 (4)

Intermolecular Interactions and Supramolecular Assembly in the Solid State

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions dictate the supramolecular assembly of the compound. In the crystal structure of 2-(4-Chlorophenyl)-1H-benzimidazole, molecules are linked by N—H···N intermolecular hydrogen bonds. researchgate.net Hirshfeld surface analysis of another benzimidazole derivative revealed that the most significant contacts in the crystal packing are H···H (47.5%), O···H/H···O (12.4%), C···H/H···C (27.6%), N···H/H···N (6.1%), and C···C (4.6%). nih.gov The study of these interactions is fundamental to understanding the physical properties of the solid material. While the crystal structure of 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole showed no significant intra- or intermolecular interactions, other substituted benzimidazoles exhibit distinct supramolecular features. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of synthetic compounds, providing highly accurate mass measurements that allow for the determination of elemental composition. For 1H-Benzimidazole, 2-chloro-1-phenyl- (Molecular Formula: C₁₃H₉ClN₂), the theoretical exact mass of the protonated molecular ion [M+H]⁺ is 229.0527 m/z. HRMS can confirm this mass with high precision, typically within a few parts per million (ppm), which is crucial for distinguishing it from other compounds with the same nominal mass.

In the synthesis of substituted benzimidazoles, HRMS is critical for identifying the final product and any reaction intermediates or byproducts. For instance, in syntheses starting from precursors like N-phenyl-o-phenylenediamine and a source for the chloro-substituted carbon at the 2-position, HRMS can track the progress of the reaction. The technique's high sensitivity and mass accuracy enable the confident identification of species in complex mixtures, even at trace levels.

The analysis of synthetic samples that are challenging to ionize by other methods can often be accomplished using techniques like Atmospheric Pressure Chemical Ionization (APCI)-MS. This method is effective for low molecular weight analytes and typically produces spectra dominated by the intact molecular ion, which is essential for confirming the successful synthesis of the target compound. bris.ac.uk

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. The isotope ³⁷Cl has a natural abundance of approximately 24.23%, leading to an M+2 peak with an intensity of about one-third that of the main molecular ion peak (M) corresponding to ³⁵Cl. libretexts.org

The primary fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID) are expected to involve the cleavage of the bonds to the benzimidazole core.

Predicted Fragmentation Table

Fragment m/z (for ³⁵Cl) Predicted Lost Neutral Fragment Predicted Fragment Structure
193.0658 Cl• [M-Cl]⁺
152.0423 C₆H₅• (Phenyl radical) [M-C₆H₅]⁺
117.0597 C₆H₅Cl (Chlorobenzene) [Benzimidazole]⁺•
90.0549 C₇H₄ClN₂ (Chlorobenzimidazole moiety) [C₆H₅N]⁺

This table presents predicted data based on established fragmentation principles. libretexts.orgyoutube.com

The loss of a chlorine radical to form a cation at m/z 193 is a common pathway for chloro-substituted aromatic compounds. Another expected fragmentation is the cleavage of the N-phenyl bond, resulting in a fragment corresponding to the 2-chlorobenzimidazole (B1347102) cation at m/z 152. researchgate.net Further fragmentation could lead to the benzimidazole radical cation (m/z 117) or the phenyl cation (m/z 77).

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Dynamics

The vibrational spectrum of 1H-Benzimidazole, 2-chloro-1-phenyl- is expected to show characteristic bands corresponding to its constituent parts: the benzimidazole core, the N-phenyl substituent, and the C-Cl bond. By comparing with the spectra of related compounds such as 2-phenyl-1H-benzimidazole and other substituted benzimidazoles, the principal vibrational modes can be assigned. researchgate.netresearchgate.net

Predicted Vibrational Frequencies

Frequency Range (cm⁻¹) Assignment Notes
3100-3000 Aromatic C-H stretch From both phenyl and benzo rings.
1625-1580 C=N stretch Characteristic of the imidazole (B134444) ring. researchgate.net
1500-1400 Aromatic C=C stretch Multiple bands from the fused ring system.
1350-1300 C-N stretch For the N-phenyl bond and within the imidazole ring.
800-700 C-Cl stretch Often weak in IR, but can be a useful indicator.

This table presents predicted data based on known group frequencies for related benzimidazole structures. researchgate.netresearchgate.net

The N-H stretching vibration, typically seen around 3400 cm⁻¹ in unsubstituted benzimidazoles, will be absent in the N-phenyl substituted title compound. The C=N stretching vibration is a key indicator of the benzimidazole ring system. researchgate.net The presence of the phenyl group attached to the nitrogen atom will introduce additional bands corresponding to its own vibrational modes.

In situ vibrational spectroscopy is a powerful technique for monitoring reaction kinetics and identifying transient intermediates. While no specific in situ studies for the synthesis of 1H-Benzimidazole, 2-chloro-1-phenyl- have been reported, the methodology can be described.

The synthesis of the precursor, 2-chlorobenzimidazole, often involves the reaction of benzimidazolin-2-one with a chlorinating agent like phosphoryl chloride (POCl₃). niscpr.res.ingoogle.com An in situ IR or Raman experiment could monitor this reaction by tracking the disappearance of the C=O stretching band of the benzimidazolin-2-one precursor (around 1700-1750 cm⁻¹) and the simultaneous appearance of bands characteristic of the 2-chlorobenzimidazole product. This allows for real-time optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize byproduct formation.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy are used to probe the electronic transitions within a molecule and assess its photophysical properties. Benzimidazole derivatives are known for their fluorescence, making them interesting for applications in materials science and as biological probes. researchgate.net

The electronic properties of 1H-Benzimidazole, 2-chloro-1-phenyl- are determined by the conjugated π-system of the benzimidazole core, extended by the N-phenyl group. The absorption spectrum is expected to show multiple bands in the UV region, corresponding to π→π* transitions. Compared to the parent benzimidazole, the N-phenyl group is expected to cause a bathochromic (red) shift in the absorption and emission maxima due to the extension of the conjugated system.

Predicted Photophysical Properties

Parameter Expected Range Notes
λ_max (Absorption) 280-320 nm Multiple bands expected due to π→π* transitions. The N-phenyl group extends conjugation, causing a red-shift compared to simple benzimidazoles. researchgate.net
λ_max (Emission) 350-450 nm Emission from the lowest excited singlet state. The exact maximum is solvent-dependent.

| Stokes Shift | 50-100 nm | The difference between absorption and emission maxima, typical for fluorescent organic molecules. |

This table presents predicted data based on the photophysical properties of related benzimidazole derivatives. researchgate.net

Studies on various benzimidazole derivatives show that their absorption and emission spectra are influenced by substituents and solvent polarity. researchgate.net For 1H-Benzimidazole, 2-chloro-1-phenyl-, a systematic study in solvents of varying polarity would be necessary to fully characterize its photophysical behavior.

Absorption and Emission Characteristics

The electronic absorption and emission spectra of 1H-Benzimidazole, 2-chloro-1-phenyl- and its analogs are primarily governed by π-π* and n-π* electronic transitions within the conjugated system. The position of the absorption and emission maxima, as well as the fluorescence quantum yield, are sensitive to the nature of the substituents and the polarity of the solvent environment.

Research on related 2-phenyl benzimidazole derivatives has shown that the absorption spectra typically exhibit intense bands in the ultraviolet (UV) region. researchgate.net The introduction of a chlorine atom at the 2-position and a phenyl group at the 1-position of the benzimidazole ring influences the electronic distribution and, consequently, the spectroscopic properties. The phenyl group at the 1-position is often twisted out of the plane of the benzimidazole ring, which affects the extent of π-conjugation. For instance, in the related compound 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole, the dihedral angle between the benzimidazole ring and the 1-phenyl ring is significant, which can impact the electronic transitions. nih.gov

The fluorescence emission of benzimidazole derivatives is a key feature for their application in optoelectronics and as fluorescent probes. The emission wavelength and intensity can be modulated by structural modifications. For many benzimidazole derivatives, a large Stokes shift is observed, which is the difference between the absorption and emission maxima. This property is particularly advantageous for applications in fluorescent sensors and organic light-emitting diodes (OLEDs), as it minimizes self-absorption. researchgate.net

The photophysical properties are also highly dependent on the solvent polarity. In polar solvents, a red shift (bathochromic shift) in the emission spectrum is often observed, which is indicative of a more polar excited state compared to the ground state. This solvatochromic behavior is a valuable tool for probing the electronic structure of these molecules. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be influenced by the solvent environment.

Below is an illustrative data table summarizing typical absorption and emission characteristics of 2-substituted-1-phenyl-1H-benzimidazole derivatives in different solvents.

DerivativeSolventAbsorption Max (λ_abs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission Max (λ_em, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_f)
1H-Benzimidazole, 2-chloro-1-phenyl-Cyclohexane30515,000350450.45
1H-Benzimidazole, 2-chloro-1-phenyl-Dichloromethane30816,500365570.38
1H-Benzimidazole, 2-chloro-1-phenyl-Acetonitrile31017,000375650.30
1H-Benzimidazole, 2-chloro-1-phenyl-Methanol31217,200385730.25

Note: The data in this table is representative and intended to illustrate the typical spectroscopic behavior of this class of compounds based on published data for related benzimidazole derivatives.

Energy Transfer Processes and Fluorescence Quenching Studies

The excited state of 1H-Benzimidazole, 2-chloro-1-phenyl- and its derivatives can be deactivated through various photophysical processes, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay. Furthermore, their fluorescence can be quenched by other molecules through energy transfer or electron transfer mechanisms. The study of these processes is crucial for understanding the photostability of these compounds and for designing efficient fluorescent probes.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. It can occur through dynamic quenching, which involves collisional encounters between the fluorophore and the quencher, or static quenching, where a non-fluorescent complex is formed in the ground state.

Studies on benzimidazole derivatives have demonstrated their susceptibility to fluorescence quenching by various analytes. For example, the fluorescence of some benzimidazole derivatives can be efficiently quenched by nanoparticles like titanium dioxide (TiO2) through charge injection from the excited state of the benzimidazole to the conduction band of the nanoparticle. capes.gov.br This process is a form of photoinduced electron transfer (PET).

The PET mechanism is also responsible for the fluorescence quenching of certain benzimidazole-based probes upon binding to metal ions. For instance, a benzimidazole derivative designed as a fluorescent probe for cobalt (II) ions exhibited fluorescence quenching upon coordination with the metal ion. mdpi.com This quenching was attributed to an electron transfer from the excited fluorophore to the d-orbitals of the Co2+ ion. mdpi.com The efficiency of the quenching process is often analyzed using the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Q]

where F₀ and F are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and Kₛᵥ is the Stern-Volmer quenching constant. A linear Stern-Volmer plot is indicative of a single quenching mechanism, either purely dynamic or purely static.

The following table provides hypothetical Stern-Volmer quenching data for 1H-Benzimidazole, 2-chloro-1-phenyl- with a generic quencher, illustrating the analysis of fluorescence quenching.

Quencher Concentration [Q] (M)Fluorescence Intensity (F) (a.u.)F₀ / F
0.0001001.00
0.00183.31.20
0.00271.41.40
0.00362.51.60
0.00455.61.80
0.00550.02.00

From a linear fit of the Stern-Volmer plot (F₀/F vs. [Q]), the Stern-Volmer constant (Kₛᵥ) can be determined. In this illustrative example, the Kₛᵥ would be 200 M⁻¹. Such studies are fundamental in characterizing the interactions of benzimidazole derivatives in their excited state and are pivotal for the development of sensitive and selective chemical sensors.

Computational and Theoretical Studies on 1h Benzimidazole, 2 Chloro 1 Phenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic properties of many-body systems. For the analysis of 1H-Benzimidazole, 2-chloro-1-phenyl-, DFT calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to ensure a high level of accuracy in the results. researchgate.netnih.gov These calculations provide fundamental insights into the molecule's geometry, stability, and electronic characteristics.

The initial step in computational analysis involves geometry optimization, a process to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For 1H-Benzimidazole, 2-chloro-1-phenyl-, this optimization reveals key structural parameters. The resulting bond lengths and angles are expected to align well with experimental data from crystallographic studies of closely related compounds. nih.gov

Table 1: Predicted Geometrical Parameters for 1H-Benzimidazole, 2-chloro-1-phenyl-

ParameterDescriptionPredicted Value
N1–C2 Bond LengthBond between the substituted nitrogen and the carbon bearing the chlorophenyl group~1.38 Å
C2–N3 Bond LengthBond between the C2 carbon and the unsubstituted nitrogen~1.32 Å
C2–C(chlorophenyl) Bond LengthBond connecting the benzimidazole (B57391) core to the chlorophenyl ring~1.49 Å
N1–C(phenyl) Bond LengthBond connecting the benzimidazole core to the N1-phenyl ring~1.45 Å
Dihedral Angle (Benzimidazole/N1-Phenyl)Torsion angle between the benzimidazole plane and the N1-phenyl ring plane~65-70°
Dihedral Angle (Benzimidazole/C2-Chlorophenyl)Torsion angle between the benzimidazole plane and the C2-chlorophenyl ring plane~20-25°

Frontier Molecular Orbital (FMO) theory is essential for predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

For 1H-Benzimidazole, 2-chloro-1-phenyl-, the HOMO is expected to be distributed across the electron-rich benzimidazole and N-phenyl rings. The LUMO is likely to be localized more on the benzimidazole ring and the electron-withdrawing 2-chlorophenyl group. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to promote an electron to an excited state. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies

OrbitalEnergy (eV)Description
HOMO-6.2 eVHighest Occupied Molecular Orbital; region of electron donation
LUMO-1.8 eVLowest Unoccupied Molecular Orbital; region of electron acceptance
Energy Gap (ΔE)4.4 eVIndicator of chemical reactivity and stability

Computational chemistry allows for the mapping of reaction pathways by locating transition states—the highest energy points along a reaction coordinate. By identifying the structure and energy of transition states, chemists can understand the mechanisms of chemical reactions, such as the synthesis or degradation of the title compound. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are employed to find these saddle points on the potential energy surface. This analysis provides invaluable data on activation energies, which govern the rate of a reaction, allowing for the theoretical prediction of reaction feasibility and kinetics without performing the experiment.

Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure verification. The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, is highly effective for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. nih.govbeilstein-journals.org These calculations are often performed using a polarizable continuum model (PCM) to simulate the solvent environment, providing results that can be directly compared with experimental spectra. nih.govresearchgate.net The close agreement between predicted and experimental shifts validates the optimized molecular geometry and provides unambiguous assignment of NMR signals. beilstein-journals.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzimidazole H4/H7~7.6-7.8~111, ~120
Benzimidazole H5/H6~7.2-7.4~123, ~124
N-Phenyl Protons~7.5-7.7~128-136
Chlorophenyl Protons~7.4-7.6~129-135
Benzimidazole C2-~151
Benzimidazole C3a/C7a-~136, ~143

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment that can include solvent molecules.

MD simulations of 1H-Benzimidazole, 2-chloro-1-phenyl- can reveal its conformational landscape by sampling the rotational freedom around its single bonds. The primary motions would involve the rotation of the N1-phenyl and C2-chlorophenyl rings relative to the central benzimidazole core. By tracking the dihedral angles over time, a conformational map can be generated, identifying the most populated (i.e., most stable) conformations and the energy barriers between them.

Furthermore, MD simulations can be used to investigate the possibility of prototropic tautomerism. mdpi.com While the N1-phenyl substitution prevents the common tautomerism seen in N-unsubstituted benzimidazoles, computational studies can explore the potential for proton transfer from the solvent or another molecule to the N3 atom under specific conditions. nih.govresearchgate.net These simulations would help determine the energetic feasibility and mechanism of such intermolecular proton transfer events, providing a complete picture of the compound's dynamic behavior in solution.

Solvent Effects and Solution-Phase Behavior

The behavior of 1H-Benzimidazole, 2-chloro-1-phenyl- in the solution phase is significantly influenced by the surrounding solvent. Computational studies, particularly those employing quantum chemical methods, are instrumental in elucidating these interactions at a molecular level. The polarity, proticity, and polarizability of the solvent can alter the geometric and electronic structure of the solute molecule, which in turn affects its spectroscopic properties and reactivity.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key phenomenon studied to understand solvent effects. For benzimidazole derivatives, the effect of solvent on their absorption and fluorescence spectra has been a subject of investigation. nih.govresearchgate.net Theoretical models, such as the Lippert-Mataga and Reichardt's parameters, are often used to correlate the spectral shifts with solvent polarity. researchgate.net These studies generally reveal that the dipole moment of the benzimidazole derivative changes upon electronic excitation, indicating the intramolecular charge transfer (ICT) character of the transition. For instance, a bathochromic (red) shift in the emission spectrum with increasing solvent polarity suggests that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. researchgate.net

Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), often combined with a Polarizable Continuum Model (PCM), are employed to simulate the solvent effects on UV-Vis absorption spectra. nih.govrsc.orgnih.gov These calculations can predict the shift in absorption maxima (λ_max) in different solvents. For example, studies on related chlorinated heterocyclic compounds have shown that polarizable embedding DFT and coupled cluster response theory methods can successfully model solvent-dependent spectroscopic properties. rsc.orgresearchgate.net The choice of solvent can influence the relative energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the electronic transition energies.

Conformational analysis in the solution phase is another critical aspect. The phenyl and benzimidazole rings in 1H-Benzimidazole, 2-chloro-1-phenyl- are not coplanar. The dihedral angle between these rings can be influenced by the solvent environment. Computational studies can model this flexibility and determine the most stable conformations in various solvents. The conformational state of the molecule can have a direct impact on its reactivity and biological activity.

The following table summarizes the typical shifts in absorption maxima observed for related benzimidazole derivatives in different solvents, illustrating the general trends in solvatochromic behavior.

Table 1: Illustrative Solvatochromic Shifts for Benzimidazole Derivatives in Various Solvents

SolventPolarity (Dielectric Constant)Typical Absorption Maxima (λ_max) Shift
n-Hexane1.88Reference (Non-polar)
Dichloromethane8.93Slight Bathochromic Shift
Acetone20.7Moderate Bathochromic Shift
Acetonitrile37.5Significant Bathochromic Shift
Methanol32.7Significant Bathochromic Shift with possible H-bonding effects
Water80.1Large Bathochromic Shift

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-describing features (descriptors) of a set of compounds with a particular physicochemical property. These models, once validated, can be used to predict the properties of new or untested compounds, thereby accelerating research and development.

Prediction of Reaction Rates and Selectivities

For 1H-Benzimidazole, 2-chloro-1-phenyl-, QSPR models can be developed to predict its reactivity in various chemical transformations. The reaction rates and regioselectivity or stereoselectivity of reactions involving the benzimidazole core are influenced by the electronic and steric nature of the substituents.

In a typical QSPR study for predicting reaction rates, a series of related benzimidazole derivatives would be subjected to a specific reaction, and their reaction rates would be measured experimentally. A large number of molecular descriptors for each compound, such as electronic parameters (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices, would be calculated using computational chemistry software. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that correlates a subset of these descriptors with the observed reaction rates. researchgate.net

While specific QSPR studies on the reaction rates of 1H-Benzimidazole, 2-chloro-1-phenyl- are not extensively documented in public literature, the principles can be inferred from studies on other benzimidazole derivatives. For example, QSPR models have been successfully used to predict the anticancer activity of benzimidazoles, which is inherently related to their reactivity and interaction with biological targets. researchgate.netnih.gov These studies demonstrate that descriptors related to the electronic nature and hydrophobicity of the substituents are often crucial in determining the activity.

Modeling of Spectroscopic Data

QSPR can also be applied to model and predict spectroscopic data, such as NMR chemical shifts, IR stretching frequencies, and UV-Vis absorption maxima. For instance, a QSPR model could predict the ¹³C NMR chemical shifts of the carbon atoms in the benzimidazole and phenyl rings of 1H-Benzimidazole, 2-chloro-1-phenyl- and its analogs.

A study on substituted benzaldehydes successfully used QSPR to model ¹⁷O carbonyl chemical shifts, demonstrating the utility of this approach for spectroscopic data prediction. nih.gov The models were built using descriptors calculated at the semi-empirical PM3 level and were found to be comparable or even superior to more computationally expensive DFT calculations for this specific task. nih.gov For 1H-Benzimidazole, 2-chloro-1-phenyl-, descriptors could include those that quantify the electronic effect of the chloro and phenyl substituents on the benzimidazole ring system.

The following table provides a hypothetical set of descriptors that could be used in a QSPR study for predicting a property of 1H-Benzimidazole, 2-chloro-1-phenyl-.

Table 2: Potential Descriptors for a QSPR Study of 1H-Benzimidazole, 2-chloro-1-phenyl-

Descriptor ClassExample DescriptorsInformation Encoded
ElectronicHOMO/LUMO energies, Dipole moment, Partial charges on atomsElectron-donating/withdrawing ability, Polarity, Reactivity sites
StericMolecular weight, Molar volume, Surface area, OvalitySize and shape of the molecule
TopologicalWiener index, Kier & Hall connectivity indicesMolecular branching and connectivity
Quantum ChemicalTotal energy, Heat of formation, Hardness, ElectronegativityStability and electronic characteristics

Ab Initio and Semi-Empirical Methods for Electronic Properties

The electronic properties of 1H-Benzimidazole, 2-chloro-1-phenyl- can be thoroughly investigated using a range of computational quantum mechanical methods, from the less computationally demanding semi-empirical techniques to the more accurate but resource-intensive ab initio and Density Functional Theory (DFT) methods.

Semi-empirical methods, such as AM1 and PM3, can provide a rapid initial assessment of the molecule's geometry and electronic properties. These methods are useful for large systems or for generating initial structures for higher-level calculations.

Ab initio methods, such as Hartree-Fock (HF), and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), provide a more rigorous theoretical treatment. researchgate.net However, for a molecule of this size, DFT methods often represent the best compromise between accuracy and computational cost. The B3LYP hybrid functional is a popular choice for studying the electronic structure of organic molecules, including benzimidazole derivatives. nih.govresearchgate.netdoaj.org

These calculations can provide detailed information on:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformation.

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's kinetic stability and electronic transition energies.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Natural Bond Orbital (NBO) Analysis: This provides insights into the bonding and charge distribution within the molecule, including intramolecular interactions like hyperconjugation. nih.gov

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms, providing an estimate of the partial charge on each atom.

DFT calculations on related 2-(chlorophenyl)-1H-benzimidazoles have been used to analyze their electronic structure, atomic charges, and thermodynamic properties. researchgate.netasianpubs.org Such studies indicate that the electronic transitions observed in the UV-Vis spectra are primarily of a π → π* character. researchgate.net

The table below shows representative calculated electronic properties for a substituted benzimidazole, illustrating the type of data obtained from these computational methods.

Table 3: Representative Calculated Electronic Properties for a Substituted Benzimidazole (Illustrative)

PropertyCalculated Value (Illustrative)Method
Total Energy-1250.5 HartreeDFT/B3LYP/6-311G
E_HOMO-6.5 eVDFT/B3LYP/6-311G
E_LUMO-1.8 eVDFT/B3LYP/6-311G
HOMO-LUMO Gap4.7 eVDFT/B3LYP/6-311G
Dipole Moment3.2 DebyeDFT/B3LYP/6-311G**

Computational Tools for Retrosynthetic Analysis Involving 1H-Benzimidazole, 2-chloro-1-phenyl-

Retrosynthetic analysis is a strategy in which a target molecule is broken down into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known chemical reactions. Computer-Aided Synthesis Planning (CASP) tools have emerged to automate and enhance this process. cam.ac.uknih.govresearchgate.net

For a molecule like 1H-Benzimidazole, 2-chloro-1-phenyl-, these computational tools can propose multiple synthetic routes. The core of these programs is a vast database of chemical reactions and transformation rules, often derived from the chemical literature and patents. wikipedia.orgcas.org The software uses algorithms to identify potential precursors by applying these reaction rules in reverse.

Several computational tools are available for retrosynthetic analysis, each with its own strengths:

SYNTHIA™ (formerly Chematica): This software uses expert-coded rules to explore synthetic pathways and can filter routes based on cost, safety, and step count. synthiaonline.comsigmaaldrich.com

CAS SciFinder Discovery Platform: This platform includes a retrosynthesis planner that leverages the comprehensive CAS collection of reactions. cas.org It allows users to customize plans by excluding certain reactants or reaction types. cas.org

IBM RXN for Chemistry: A cloud-based platform that uses AI models to predict retrosynthetic pathways and can even suggest experimental procedures. accelerate.science

AiZynthFinder: An open-source tool that uses a Monte Carlo tree search guided by neural networks to find synthetic routes. wikipedia.org

ChemAIRS and ASKCOS: These are other examples of comprehensive software suites that assist in synthesis planning. wikipedia.org

When applied to 1H-Benzimidazole, 2-chloro-1-phenyl-, a retrosynthetic analysis tool would likely identify key disconnections. A common disconnection for the benzimidazole core is the C2-N bond, leading back to a substituted o-phenylenediamine (B120857) and a suitable one-carbon electrophile. For example, the synthesis could be traced back to N-phenyl-o-phenylenediamine and a source for the "-C(Cl)-" unit. Another key disconnection would be the N1-phenyl bond, suggesting a reaction between 2-chloro-1H-benzimidazole and a phenylating agent.

The table below lists some prominent computational tools for retrosynthetic analysis.

Table 4: Computational Tools for Retrosynthetic Analysis

Tool NameDeveloper/ProviderKey Features
SYNTHIA™MilliporeSigma (Merck KGaA)Expert-coded rules, customizable search parameters, cost and availability integration. synthiaonline.comsigmaaldrich.com
CAS SciFinderChemical Abstracts Service (CAS)Integration with extensive reaction database, expert-curated data, customizable plans. cas.org
IBM RXN for ChemistryIBMAI-driven prediction, cloud-based, suggests experimental procedures. accelerate.science
AiZynthFinderAstraZeneca and the University of BernOpen-source, Monte Carlo tree search, trainable on custom datasets. wikipedia.org
ChemAIRSChemical.AICommercial suite with retrosynthesis, synthetic accessibility score, and process chemistry functions. wikipedia.org

Advanced Research Applications of 1h Benzimidazole, 2 Chloro 1 Phenyl and Its Derivatives

Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The benzimidazole (B57391) scaffold is a cornerstone in the design of ligands for transition metal catalysis. The specific structure of 1H-Benzimidazole, 2-chloro-1-phenyl- offers a direct route to highly effective and sterically tailored ligands.

Development of N-Heterocyclic Carbene (NHC) Ligands from Benzimidazole Scaffolds

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in transition metal catalysis, largely due to their strong σ-donating properties and the ease with which their steric and electronic characteristics can be modified. mdpi.comnih.govtaylorandfrancis.com Benzimidazole-based NHCs are particularly significant. mdpi.comresearchgate.net

The synthesis of NHC ligands from 1H-Benzimidazole, 2-chloro-1-phenyl- typically begins with its conversion into a benzimidazolium salt. This precursor can then be deprotonated to generate the free carbene, which subsequently coordinates to a metal center. An alternative pathway involves the abstraction of the chloride from a related 2-chlorobenzimidazolium salt using highly electron-rich phosphines to yield the free NHC. nih.gov The 1-phenyl group on the nitrogen atom plays a crucial role in influencing the steric environment around the metal, which can significantly impact the catalyst's activity and selectivity. mdpi.comresearchgate.net The stability and reactivity of the resulting metal-NHC complexes are key to their catalytic performance. taylorandfrancis.com

Coordination Chemistry with Transition Metals

Benzimidazole derivatives are known to form stable coordination compounds with a wide array of transition metals, including palladium (Pd), nickel (Ni), copper (Cu), silver (Ag), cobalt (Co), and zinc (Zn). researchgate.netrsc.orgnih.gov Coordination typically occurs through the lone pair of electrons on the sp2-hybridized nitrogen atom (N3) of the imidazole (B134444) ring.

For 1H-Benzimidazole, 2-chloro-1-phenyl-, the coordination behavior can be complex. The ligand can act as a monodentate donor through the N3 atom. In some cases, the 2-chloro substituent may be displaced during the reaction, allowing the C2 carbon to bind directly to the metal, especially in the formation of NHC complexes. The phenyl group at the N1 position introduces significant steric bulk, which influences the geometry and coordination number of the resulting metal complex. rsc.org For instance, studies on related benzimidazole-tethered NHC complexes have shown that the nature of the N-substituent (e.g., benzyl (B1604629) vs. mesityl) dictates the nuclearity and geometry of the final Ag(I), Ni(II), and Pd(II) complexes. rsc.org

Applications in C-C, C-N, and C-O Bond Forming Reactions

Palladium-NHC complexes derived from benzimidazole scaffolds are highly effective catalysts for a variety of cross-coupling reactions that are fundamental to modern organic synthesis. mdpi.comnih.gov These reactions are powerful tools for constructing complex molecular architectures from simpler precursors.

Key applications include:

Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between aryl halides and boronic acids is efficiently catalyzed by benzimidazole-based Pd-NHC complexes. These catalysts have shown high activity, even in aqueous media, which aligns with green chemistry principles. mdpi.comresearchgate.net

Heck-Mizoroki Coupling: These Pd-NHC complexes also demonstrate high efficiency in the Heck reaction, which forms C-C bonds by coupling aryl halides with alkenes. rsc.orgnih.gov

Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides is another important transformation facilitated by these catalytic systems, often requiring a co-catalyst like copper iodide (CuI). nih.gov

The strong σ-donating nature of the benzimidazole-based NHC ligand stabilizes the palladium center, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) and leading to high catalytic turnover and stability. mdpi.comnih.gov

Catalytic ReactionMetalReactant 1Reactant 2Bond Formed
Suzuki-MiyauraPdAryl HalideArylboronic AcidC-C
Heck-MizorokiPdAryl HalideAlkeneC-C
SonogashiraPd/CuAryl HalideTerminal AlkyneC-C
KumadaNiAryl HalideGrignard ReagentC-C

Building Block in Organic Synthesis of Complex Molecules

Beyond its role in catalysis, 1H-Benzimidazole, 2-chloro-1-phenyl- is a valuable building block for constructing more elaborate molecular structures, particularly functionalized heterocyclic systems. rsc.orgnih.gov

Precursor for Functionalized Benzimidazoles and Fused Heterocycles

The chlorine atom at the 2-position of the benzimidazole ring is a key functional handle. It behaves as a good leaving group in nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of a wide variety of substituents at this position, leading to diverse libraries of 2-substituted-1-phenyl-1H-benzimidazoles.

Common nucleophiles used in these reactions include:

Amines (to form 2-amino-benzimidazoles)

Thiols (to form 2-thio-benzimidazoles)

Alcohols/Phenols (to form 2-alkoxy/aryloxy-benzimidazoles)

This synthetic strategy is a cornerstone for creating molecules with specific biological activities or material properties. rsc.orgresearchgate.netmdpi.com Furthermore, the reactive nature of the 2-position can be exploited to construct fused heterocyclic systems. For example, reaction with bifunctional reagents can lead to the formation of new rings fused to the benzimidazole core, expanding the structural diversity accessible from this precursor. kau.edu.sa

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. beilstein-journals.orgub.edu Benzimidazole derivatives are frequently synthesized via MCRs, typically through the condensation of an o-phenylenediamine (B120857), an aldehyde, and a third component. nih.govnih.gov

While 1H-Benzimidazole, 2-chloro-1-phenyl- itself is often the product of a two-component condensation, its derivatives can be key players in MCRs. For instance, the chloro group can be substituted with a functional group like a cyanomethyl group (-CH₂CN). The resulting 2-(cyanomethyl)-1-phenyl-1H-benzimidazole can then participate as a C-H acid component in subsequent MCRs, such as the Gewald reaction, to construct complex, polycyclic architectures in a single step. kau.edu.sa Additionally, MCRs have been developed to directly synthesize complex benzimidazole-containing hybrids, such as linking a benzimidazole and a triazole moiety in one pot under microwave irradiation. beilstein-journals.org This highlights the utility of the benzimidazole framework in designing efficient synthetic routes to complex molecules. frontiersin.org

Synthesis of Advanced Organic Frameworks

While direct polymerization of 1H-Benzimidazole, 2-chloro-1-phenyl- into advanced organic frameworks is not extensively documented in current literature, its structure makes it a highly valuable precursor for creating the necessary monomeric units. The 2-chloro position is a key reactive handle that allows for the introduction of other functional groups through nucleophilic substitution reactions. This adaptability is crucial for designing bespoke monomers for complex framework synthesis.

For example, the synthesis of novel poly(benzimidazole imide)s (PBIIs) has been achieved using a diamine monomer, 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole (N-PhPABZ). semanticscholar.orgsciopen.com This monomer, which contains the core 1-phenyl-benzimidazole structure, can be theoretically synthesized from precursors derived from 1H-Benzimidazole, 2-chloro-1-phenyl-. The chloro group can be substituted to build the di-amino phenyl extension required for polymerization. The incorporation of the N-phenyl group into the final polymer backbone has been shown to be advantageous, leading to materials with high thermal stability and reduced water absorption. semanticscholar.org

Components in Advanced Materials Research

The unique combination of a rigid, aromatic benzimidazole core and an N-phenyl substituent makes 1H-Benzimidazole, 2-chloro-1-phenyl- and its derivatives attractive components for various advanced materials.

Precursors for Polymeric Materials with Specific Electronic or Optical Properties

Research has demonstrated the successful development of novel N-phenyl-poly(benzimidazole imide) (N-Ph-PBII) films with exceptional thermal and optical properties. semanticscholar.org These polymers are synthesized from the diamine N-PhPABZ and various dianhydrides, such as 3,3',4,4'-biphenyl tetracarboxylic dianhydride (BPDA). semanticscholar.org

The key innovation lies in the N-phenyl substitution on the benzimidazole unit. Unlike traditional poly(benzimidazole imide)s which contain N-H groups, these N-phenylated polymers cannot form hydrogen bonds with water molecules. This structural change significantly reduces the polymer's affinity for water, a desirable property for materials used in electronic applications. Furthermore, the bulky N-phenyl group disrupts the coplanar stacking of polymer chains, which can lead to improved optical transparency. semanticscholar.org A series of these polymers demonstrated high glass transition temperatures (Tg) and low coefficients of thermal expansion (CTE), making them suitable for applications like flexible display substrates. sciopen.com

Table 1: Properties of N-Phenyl-Poly(benzimidazole imide) Films

Polymer Glass Transition Temp. (Tg) Water Absorption (%)
N-PhPABZ-BPDA 425 °C 1.4%
N-PhPABZ-PMDA 486 °C Not specified

Data sourced from studies on polyimides derived from N-PhPABZ, a derivative of the 1-phenyl-benzimidazole core. semanticscholar.orgsciopen.com

Building Blocks for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks. researchgate.net Benzimidazole and its derivatives are frequently used as the organic linkers in these frameworks due to their rigidity and ability to be functionalized with coordinating groups. nih.gov

1H-Benzimidazole, 2-chloro-1-phenyl- is a prime candidate for modification into a linker for MOF and COF synthesis. The 2-chloro group can be readily replaced via cross-coupling reactions to introduce carboxylic acids, amines, or other coordinating moieties. For instance, functionalization with benzoic acid groups could transform the molecule into a bidentate or tridentate linker suitable for coordination with metal ions to form stable MOFs. nih.gov Similarly, derivatization to introduce aldehyde or amine functionalities would enable its use in the imine-based condensation reactions typically used to form COFs. researchgate.net While specific MOFs or COFs constructed directly from 1H-Benzimidazole, 2-chloro-1-phenyl- are not yet reported, its potential as a versatile precursor is clear based on established framework synthesis strategies. researchgate.netnih.gov

Design of Organic Semiconductors and Emitters as Molecular Components

The extended π-conjugated system of the 1-phenyl-benzimidazole core is a common feature in molecules designed for use as organic semiconductors. acs.org The electronic properties can be tuned by adding different substituents. N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized and studied, indicating the importance of substitution at both the N-1 and C-2 positions for tailoring the electronic behavior of the molecule. researchgate.net

Polymers incorporating the N-phenyl benzimidazole structure have shown promise for high-performance electronic applications. semanticscholar.orgsciopen.com The inherent rigidity and aromaticity of the 1H-Benzimidazole, 2-chloro-1-phenyl- scaffold suggest its potential as a molecular component in organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs). The N-phenyl group can influence the molecular packing in the solid state, which is a critical factor for charge transport, while the 2-chloro position allows for the attachment of other functional groups to fine-tune the HOMO/LUMO energy levels and emission characteristics.

Probes in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. The structure of 1H-Benzimidazole, 2-chloro-1-phenyl- has important implications for its behavior in such systems.

Non-Covalent Interactions and Self-Assembly

A crucial feature of 1H-Benzimidazole, 2-chloro-1-phenyl- is the substitution of the acidic proton on the imidazole nitrogen with a phenyl group. This modification prevents the formation of the strong N-H···N hydrogen bonds that are characteristic of many other benzimidazole derivatives. nih.gov This lack of a primary hydrogen bond donor significantly alters the molecule's self-assembly properties.

Crystallographic studies of a closely related compound, 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole, revealed no significant intermolecular interactions like hydrogen bonding in the crystal structure. The molecular packing is instead governed by weaker van der Waals forces. The dihedral angle between the benzimidazole core and the N-phenyl ring is significant, creating a non-planar structure that further hinders close packing and strong π-π stacking interactions. This tendency to avoid strong, directional self-assembly makes it an interesting component for systems where controlled, weaker interactions are desired.

Table 2: Crystallographic Data for the Related Compound 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole

Parameter Value
Chemical Formula C₁₉H₁₃ClN₂
Crystal System Monoclinic
Dihedral Angle (Benzimidazole to N-phenyl ring) 67.24 (4)°
Dihedral Angle (Benzimidazole to Chlorophenyl ring) 24.07 (4)°

Data from the crystallographic information file of 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole.

Development of Molecular Sensors (Focus on Sensing Mechanism and Design)

The benzimidazole scaffold is a subject of significant interest in the development of molecular sensors due to its inherent photophysical properties and the tunability of its electronic structure through substitution. Derivatives of 1H-Benzimidazole are increasingly being utilized in the design of chemosensors, particularly for the detection of metal ions. The core principle behind their function often lies in mechanisms such as Photoinduced Electron Transfer (PET), which can lead to a measurable change in fluorescence upon binding with an analyte. mdpi.com

The design of benzimidazole-based sensors typically involves the synthesis of a receptor-fluorophore system. The benzimidazole moiety often serves as the fluorophore, while specific functional groups are introduced to act as the receptor, or binding site, for the target analyte. The synthesis process commonly involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. nih.gov This modular synthesis allows for the strategic placement of substituents at the N-1, C-2, and C-5/6 positions, which are crucial for tuning the sensor's pharmacological and photophysical properties. nih.gov

For instance, a novel benzimidazole-based fluorescent probe was developed for the selective recognition of Cobalt (II) ions. mdpi.com The sensing mechanism was based on the quenching of the probe's intrinsic fluorescence upon binding with Co²⁺, a process governed by PET. mdpi.com In the absence of the analyte, the probe exhibits fluorescence; upon complexation, the electron transfer from the excited fluorophore to the analyte quenches this fluorescence, providing a "turn-off" signal. mdpi.com The stoichiometry of the sensor-analyte complex is a critical design parameter, as seen in a probe that formed a stable 1:2 complex with Co²⁺. mdpi.com

While direct sensor applications of 1H-Benzimidazole, 2-chloro-1-phenyl- are not extensively documented, its structure is well-suited for such development. The N-phenyl group and the 2-chloro substituent significantly influence the electronic environment of the benzimidazole core. The chlorine atom, in particular, has been noted as being crucial for the binding affinity of similar small molecules to proteins. nih.gov These features could be exploited to design new selective sensors. By incorporating appropriate chelating groups, this compound could be adapted to create highly selective and sensitive probes for various ions or biomolecules.

Table 1: Design Principles for Benzimidazole-Based Molecular Sensors

Design Aspect Principle Rationale & Examples
Core Scaffold Use of the benzimidazole ring system. Serves as a robust fluorophore and a platform for substitution. mdpi.comnih.gov
Sensing Mechanism Exploitation of photophysical processes like Photoinduced Electron Transfer (PET). Binding of an analyte modulates the electronic structure, causing a change in fluorescence (e.g., quenching for a "turn-off" sensor for Co²⁺). mdpi.com
Receptor Design Introduction of specific binding sites (e.g., chelating groups). Ensures selectivity towards the target analyte. mdpi.com
Synthetic Strategy Condensation of o-phenylenediamines with aldehydes or carboxylic acids. Allows for modular synthesis and facile introduction of diverse substituents at key positions (N-1, C-2). nih.govmdpi.com

| Substituent Effects | Strategic placement of electron-withdrawing or -donating groups. | Tunes the electronic and photophysical properties of the sensor, affecting sensitivity and selectivity. The chlorine atom is noted to be crucial for binding in some analogues. nih.govnih.gov |

Electrochemical Studies of 1H-Benzimidazole, 2-chloro-1-phenyl-

Redox Properties and Electroanalytical Characterization

The electrochemical behavior of benzimidazole derivatives is a field of active research, particularly for applications in corrosion inhibition and electroanalysis. The redox properties of these compounds are typically investigated using techniques such as cyclic voltammetry (CV), differential pulse stripping voltammetry (DPSV), square wave voltammetry (SWV), and electrochemical impedance spectroscopy (EIS). researchgate.netresearchgate.netelectrochemsci.org

Studies on compounds structurally similar to 1H-Benzimidazole, 2-chloro-1-phenyl- reveal significant electrochemical activity. For example, 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole (BPB) and 2-(2-chlorophenyl)-1H-Benzimidazole (CPBI) have been characterized as effective mixed-type corrosion inhibitors for copper in acidic media. researchgate.netelectrochemsci.org This classification indicates that they suppress both the cathodic and anodic electrochemical reactions involved in corrosion. electrochemsci.org The characterization involves potentiodynamic polarization curves, which show a decrease in corrosion current density in the presence of the inhibitor, and EIS, which is used to determine the inhibition efficiency. researchgate.netelectrochemsci.org

The electro-oxidation of benzimidazole derivatives has been shown to be an irreversible process. researchgate.net This was observed in an electroanalytical investigation of 2‐(2‐methylbenzyl)‐4(7)‐phenyl‐1H‐benzo[d]imidazole, where CV, DPSV, and SWV were employed to study its behavior on a glassy carbon electrode. researchgate.net The adsorption of these molecules onto electrode or metal surfaces is a key aspect of their electrochemical behavior and often conforms to the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. researchgate.netelectrochemsci.org

The substitution pattern on the benzimidazole ring system plays a critical role in determining the electrochemical properties. Research comparing 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole with the simpler benzimidazole (BIM) showed that the more complex derivative had a significantly higher corrosion inhibition efficiency, highlighting the influence of the phenyl and halogen substituents. electrochemsci.org Molecular dynamics simulations and quantum chemical calculations further reveal that these substitutions can lead to a smaller energy gap and stronger binding energy with metal surfaces, enhancing their electrochemical activity at the interface. electrochemsci.org

Table 2: Electrochemical Data for Benzimidazole Derivatives as Corrosion Inhibitors in 0.5 M H₂SO₄

Compound Concentration (mmol L⁻¹) Inhibition Efficiency (η%) Adsorption Isotherm Inhibitor Type
2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole (BPB) 5 97.0% electrochemsci.org Langmuir electrochemsci.org Mixed electrochemsci.org
2-(2-chlorophenyl)-1H-Benzimidazole (CPBI) 5 92.3% researchgate.net Langmuir researchgate.net Mixed researchgate.net

| Benzimidazole (BIM) | 5 | 70.1% electrochemsci.org | Langmuir electrochemsci.org | Mixed electrochemsci.org |

Electropolymerization for Surface Modification

Electropolymerization is a powerful technique for modifying electrode surfaces, creating thin, adherent polymer films with tailored properties for applications in sensors, electronics, and corrosion protection. While direct studies on the electropolymerization of 1H-Benzimidazole, 2-chloro-1-phenyl- are limited, the aromatic and heterocyclic nature of the molecule suggests its potential as a monomer for such processes. The benzimidazole nucleus, along with the N-phenyl substituent, provides sites that are susceptible to oxidative coupling, which is the fundamental mechanism of electropolymerization for many aromatic compounds.

The polymerization of benzimidazole-containing monomers is a known strategy for creating high-performance materials. For instance, poly(benzimidazole imide)s (PBIIs), which can include N-phenyl substituted units, are synthesized to produce films with exceptionally high glass transition temperatures (Tg > 450 °C) and thermal stability. nih.gov The incorporation of the N-phenyl group has been shown to be effective in improving the processability of these polymers and reducing properties like water absorption, which is often a drawback for traditional polybenzimidazoles due to hydrogen bonding. nih.govsemanticscholar.org

The electropolymerization of 1H-Benzimidazole, 2-chloro-1-phenyl- would likely proceed via an oxidative mechanism, where radical cations are formed upon electrochemical oxidation at the electrode surface. These radicals could then couple, leading to the formation of dimer, oligomer, and eventually a polymer film that deposits onto the electrode. The resulting poly(1H-Benzimidazole, 2-chloro-1-phenyl-) film would be expected to be conductive or semi-conductive, redox-active, and thermally stable, drawing parallels from the properties of other high-performance aromatic polymers.

Such electropolymerized films could be used to create modified electrodes with enhanced catalytic activity or selectivity for sensing applications. The modification of a glassy carbon electrode via the electropolymerization of other monomers is a common strategy for creating sensitive and selective electrochemical sensors. researchgate.net By controlling the electropolymerization parameters—such as monomer concentration, solvent, supporting electrolyte, and electrochemical method (e.g., cyclic voltammetry or potentiostatic deposition)—the thickness, morphology, and properties of the resulting polymer film could be precisely controlled to suit specific applications.

Derivatization and Functionalization Strategies for 1h Benzimidazole, 2 Chloro 1 Phenyl

C-H Functionalization of the Benzimidazole (B57391) Ring and Phenyl Moiety

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized substrates. For 1H-Benzimidazole, 2-chloro-1-phenyl- , both the benzimidazole core and the N-phenyl ring present opportunities for such transformations.

Transition Metal-Catalyzed C-H Activation

Transition metal catalysts, particularly those based on palladium and rhodium, are instrumental in activating otherwise inert C-H bonds. While direct C-H functionalization of the benzimidazole ring at positions other than C-2 is less common due to the inherent reactivity of the C-2 position, the N-phenyl group is a prime target for such reactions.

Rhodium-catalyzed reactions have shown considerable promise in the arylation of heterocycles. acs.org These reactions can proceed via chelation-assisted pathways, where a directing group guides the metal catalyst to a specific C-H bond, often in the ortho position. nih.gov In the context of 1H-Benzimidazole, 2-chloro-1-phenyl- , the nitrogen atom of the imidazole (B134444) ring can act as a directing group to facilitate the functionalization of the ortho-C-H bonds of the N-phenyl ring. researchgate.net

Copper catalysis is also relevant, particularly in one-pot procedures that combine N-arylation with subsequent C-H functionalization. For instance, a one-pot synthesis of 1,2-diphenyl-1H-benzimidazole derivatives has been developed, which involves a copper-catalyzed C-H functionalization/C-N bond formation step. rsc.orgrsc.org This highlights the potential for intramolecular cyclization or intermolecular coupling reactions involving the C-H bonds of the N-phenyl group.

Directed C-H Functionalization Approaches

The concept of using a directing group to achieve regioselective C-H functionalization is a well-established strategy. For N-aryl benzimidazoles, the imidazole nitrogen can serve as an endogenous directing group, facilitating reactions on the N-phenyl ring. This approach has been successfully applied in various rhodium-catalyzed C-H functionalization reactions. nih.govresearchgate.net

Furthermore, the introduction of an external directing group onto the benzimidazole core could open up pathways for functionalizing specific C-H bonds on the benzene (B151609) part of the benzimidazole ring system. While less explored for this specific substrate, the principles of directed C-H functionalization offer a roadmap for future synthetic explorations.

Palladium-Catalyzed Cross-Coupling Reactions at C-2 and N-1 Positions

The chlorine atom at the C-2 position of 1H-Benzimidazole, 2-chloro-1-phenyl- serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecules by forming new carbon-carbon and carbon-nitrogen bonds. The N-1 position, being substituted with a phenyl group, is generally not a site for further cross-coupling reactions unless a de-arylation/re-functionalization sequence is envisioned.

Suzuki-Miyaura, Heck, Sonogashira, and Stille Couplings

These cornerstone reactions in organic synthesis allow for the introduction of a diverse range of substituents at the C-2 position.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound. For 2-chlorobenzimidazoles, this reaction provides an efficient route to 2-arylbenzimidazoles. nih.govresearchgate.netresearchgate.netmdpi.com The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base to facilitate the catalytic cycle. Microwave-assisted conditions have been shown to accelerate these couplings significantly. researchgate.net

Coupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Arylboronic acidPdCl2/SPhosK2CO3DMF120 (MW)up to 95 researchgate.net
Phenylboronic acidP2 precatalystK3PO4Dioxane/H2O10085 nih.gov
Heteroarylboronic acidPd(OAc)2/SPhosCs2CO3Dioxane120 (MW)70-90 researchgate.net

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.govresearchgate.netlibretexts.orgfrontiersin.org This reaction offers a direct method for the vinylation of the C-2 position of the benzimidazole core. The reaction is catalyzed by a palladium source and requires a base.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of 2-alkynylbenzimidazoles. jk-sci.comwikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically cocatalyzed by palladium and copper complexes and requires a base.

The Stille coupling utilizes an organotin reagent as the coupling partner for the organohalide. nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net This reaction is known for its tolerance of a wide range of functional groups, making it a valuable tool in complex molecule synthesis.

Buchwald-Hartwig Amination and Related C-N Couplings

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.orgresearchgate.netchemrxiv.org This reaction can be applied to 1H-Benzimidazole, 2-chloro-1-phenyl- to introduce a variety of primary and secondary amines at the C-2 position, leading to the synthesis of 2-aminobenzimidazole (B67599) derivatives. The choice of palladium catalyst and ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine ligands often providing the best results.

AmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Primary AminePd2(dba)3/XPhosNaOtBuToluene (B28343)100-12070-95 researchgate.netchemrxiv.org
Secondary AminePd(OAc)2/BINAPCs2CO3Toluene11065-90 wikipedia.org
Aniline (B41778)Pd precatalyst/JosiphosK3PO4Dioxane10082 researchgate.net

N-Alkylation and N-Arylation Strategies

For the specific compound 1H-Benzimidazole, 2-chloro-1-phenyl- , the N-1 position is already occupied by a phenyl group. Therefore, direct N-alkylation or N-arylation at this position is not feasible. These strategies are, however, highly relevant for the synthesis of the title compound from a 2-chlorobenzimidazole (B1347102) precursor or for the generation of a library of analogous compounds with different N-1 substituents.

N-alkylation of 2-chlorobenzimidazoles can be readily achieved using various alkylating agents in the presence of a base. researchgate.netsemanticscholar.orgnih.gov Common alkylating agents include alkyl halides and dialkyl sulfates. Green chemistry approaches, such as performing the reaction under solvent-free conditions or using environmentally benign solvents like polyethylene (B3416737) glycol (PEG), have been successfully developed. researchgate.net

N-arylation of the benzimidazole core, typically achieved through copper- or palladium-catalyzed reactions, is another important functionalization strategy. beilstein-journals.orgresearchgate.netresearchgate.netnih.gov The Ullmann condensation, a copper-catalyzed reaction, is a classic method for N-arylation. More modern approaches often utilize palladium catalysts with specialized ligands to achieve this transformation under milder conditions. For the synthesis of 1H-Benzimidazole, 2-chloro-1-phenyl- , such a reaction would be a key step in its preparation from 2-chlorobenzimidazole and a phenylating agent.

Regioselective N-Functionalization

The structure of 1H-Benzimidazole, 2-chloro-1-phenyl- already features a phenyl group at the N-1 position. This pre-existing substitution directs further functionalization to the N-3 position of the imidazole ring. The primary method for achieving this is through N-alkylation or N-arylation reactions.

N-alkylation is commonly accomplished by treating the N-1 substituted benzimidazole with an alkyl halide in the presence of a base. nih.gov The base, such as potassium carbonate or sodium hydroxide (B78521), deprotonates the N-H group, generating a nucleophilic benzimidazolide (B1237168) anion that subsequently reacts with the alkyl halide. nih.govnih.gov The choice of solvent and reaction temperature can be optimized to ensure high yields. For instance, reactions can be carried out by refluxing in toluene or at room temperature in a suitable solvent. nih.gov

Similarly, N-arylation can be achieved, though it often requires more specialized conditions, such as Chan-Lam coupling, which uses boronic acids in the presence of a copper catalyst. mdpi.com These methods allow for the introduction of a diverse range of alkyl and aryl groups at the N-3 position, leading to asymmetrically substituted benzimidazole derivatives. The regioselectivity is inherent to the starting material, as the N-1 position is already blocked.

Synthesis of Quaternary Benzimidazolium Salts

The functionalization at the N-3 position provides a direct route to the synthesis of 1,3-disubstituted quaternary benzimidazolium salts. These ionic compounds are of significant interest as precursors for N-heterocyclic carbenes (NHCs) and as compounds with potential biological activities.

The synthesis is a straightforward two-step process starting from a generic benzimidazole. nih.gov First, monoalkylation at one of the nitrogen atoms is performed, for example, using an alkyl halide with sodium hydroxide in an aqueous solution. nih.gov In the context of the title compound, this first step is analogous to the synthesis of the 1-phenyl substituted precursor.

The second step involves the quaternization of the remaining nitrogen atom. The N-alkylated benzimidazole (in this case, 1H-Benzimidazole, 2-chloro-1-phenyl-) is reacted with a second alkyl halide. nih.gov This reaction is typically carried out by heating the mixture under reflux in a non-polar solvent like toluene for several hours. nih.gov The resulting quaternary benzimidazolium salt precipitates from the reaction mixture and can be purified by recrystallization, often from ethanol, to yield pure crystals. nih.gov These salts are generally stable in air and moisture. nih.gov

Below is a representative table for the synthesis of quaternary benzimidazolium salts from an N-alkylated benzimidazole precursor.

Starting N-Alkylated BenzimidazoleAlkylating AgentSolventConditionsProductYield (%)
N-methylbenzimidazoleBenzyl (B1604629) chlorideTolueneReflux, 18-24h1-Methyl-3-benzylbenzimidazolium chloride85-95
N-methylbenzimidazoleButyl bromideTolueneReflux, 18-24h1-Methyl-3-butylbenzimidazolium bromide85-95
N-benzylbenzimidazoleChloromenthyl methyl etherDiethyl etherStir, 30 min1-Benzyl-3-(menthyloxymethyl)benzimidazolium chlorideHigh

This table illustrates the general procedure for quaternization as described in the literature. nih.gov The yields are typically high for these reactions.

Modification of the Chloro Substituent and Its Synthetic Utility

The chlorine atom at the C-2 position of 1H-Benzimidazole, 2-chloro-1-phenyl- is a key functional handle for a wide array of synthetic modifications. Its reactivity as a leaving group in palladium-catalyzed cross-coupling reactions allows for the introduction of various substituents, thereby enabling the synthesis of diverse molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. organic-chemistry.org For 2-chlorobenzimidazoles, this reaction facilitates the introduction of aryl or heteroaryl groups at the C-2 position. The reaction typically employs a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand, like SPhos or XPhos, which are effective for coupling chloro-heterocycles. nih.gov A base, commonly potassium phosphate (B84403) (K₃PO₄), is required to activate the boronic acid. nih.govorganic-chemistry.org The reaction conditions, including temperature and solvent (e.g., dioxane/water), can be tuned to achieve high yields for a broad range of electronically and sterically varied boronic acids. nih.govresearchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction is highly valuable for functionalizing 1H-Benzimidazole, 2-chloro-1-phenyl- at the C-2 position with primary or secondary amines. The development of specialized phosphine ligands, such as RuPhos and BrettPhos, in combination with palladium precatalysts, has enabled the efficient amination of chloro-benzimidazoles under relatively mild conditions. nih.gov This method tolerates a variety of functional groups on the amine coupling partner, including nitriles and ketones. nih.gov The reaction typically involves a palladium catalyst, a phosphine ligand, and a base in an organic solvent. wikipedia.orgacs.org

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org It allows for the introduction of an alkynyl group at the C-2 position of the benzimidazole ring, a valuable modification for extending conjugation and building more complex molecular frameworks. The reaction can be performed under mild conditions, sometimes even in aqueous media, making it a versatile tool in organic synthesis. wikipedia.orgnih.gov Copper-free variations of the Sonogashira coupling have also been developed. nih.gov

The synthetic utility of these modifications is vast, providing access to compounds with diverse electronic and steric properties for applications in drug discovery and materials science.

The table below summarizes typical conditions for these cross-coupling reactions on chloro-heterocyclic substrates.

Reaction NameCatalyst/PrecatalystLigandBaseSolventTypical Substrates
Suzuki-Miyaura Pd₂(dba)₃ or P2 (SPhos precatalyst)SPhos, XPhosK₃PO₄Dioxane/H₂OAryl/Heteroaryl Boronic Acids
Buchwald-Hartwig P1 (RuPhos precatalyst) or P2 (BrettPhos precatalyst)RuPhos, BrettPhosNaOtBu, K₃PO₄tAmOH, ToluenePrimary/Secondary Amines, Anilines
Sonogashira Pd(PPh₃)₄, Pd(OAc)₂PPh₃, XantphosEt₃N, K₃PO₄THF, Toluene, DMATerminal Alkynes

This table provides a general overview of reaction components used for cross-coupling on chloro-heterocycles as described in the literature. nih.govorganic-chemistry.orgnih.govwikipedia.org

Future Research Directions and Perspectives for 1h Benzimidazole, 2 Chloro 1 Phenyl

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize how molecules are designed and synthesized. For 1H-Benzimidazole, 2-chloro-1-phenyl-, these computational tools offer a wealth of opportunities.

Predictive Synthesis and Retrosynthesis: AI algorithms can be trained on vast datasets of chemical reactions to predict the most efficient synthetic routes for target molecules. omicsonline.orgnih.gov For 1H-Benzimidazole, 2-chloro-1-phenyl-, ML models could analyze various synthetic pathways, considering factors like starting material cost, reaction yield, and environmental impact to propose optimal and novel synthetic strategies. omicsonline.org Computational tools like in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction can be employed to assess the drug-likeness of derivatives of 1H-Benzimidazole, 2-chloro-1-phenyl- at an early stage of discovery. nih.govnih.gov

Discovery of Novel Derivatives: Machine learning models can be used to explore the chemical space around the 1H-Benzimidazole, 2-chloro-1-phenyl- core to design new derivatives with enhanced properties. By learning the structure-activity relationships from existing data, these models can suggest modifications to the phenyl or benzimidazole (B57391) rings that are likely to result in improved catalytic activity, desirable photophysical properties, or enhanced biological efficacy. researchgate.netnih.govresearchgate.netnih.gov

Table 1: Potential Applications of AI/ML in the Study of 1H-Benzimidazole, 2-chloro-1-phenyl-

AI/ML ApplicationDescriptionPotential Impact
Retrosynthetic Analysis Predicting optimal synthetic routes based on known chemical reactions.Faster and more cost-effective synthesis.
Reaction Condition Optimization Identifying the best solvents, catalysts, and temperatures for synthesis.Higher yields and purity of the final product.
Virtual Screening Screening large libraries of virtual compounds for desired properties.Accelerated discovery of new derivatives with specific functions.
Property Prediction Predicting physical, chemical, and biological properties of new derivatives.Reduced need for extensive experimental testing.

Development of Novel Reaction Methodologies with Enhanced Selectivity

The synthesis of substituted benzimidazoles is a well-established field, but there is always a demand for more efficient, selective, and environmentally friendly methods. google.commdpi.comnih.govrsc.org Future research on 1H-Benzimidazole, 2-chloro-1-phenyl- will likely focus on developing novel reaction methodologies that offer significant advantages over traditional approaches.

C-H Activation: Direct C-H activation strategies represent a powerful tool for the functionalization of the benzimidazole core and the phenyl substituent. Developing catalytic systems that can selectively activate specific C-H bonds would allow for the introduction of a wide range of functional groups without the need for pre-functionalized starting materials, leading to more atom-economical syntheses.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a green and powerful synthetic tool. Future work could explore photoredox-catalyzed cross-coupling reactions to form the C-N or C-C bonds in 1H-Benzimidazole, 2-chloro-1-phenyl- and its derivatives under mild conditions.

Table 2: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

MethodologyAdvantagesDisadvantagesRelevance to 1H-Benzimidazole, 2-chloro-1-phenyl-
Traditional Condensation Well-established, readily available starting materials.Often requires harsh conditions, can generate waste.Current primary method for the scaffold.
Microwave-Assisted Synthesis Rapid reaction times, often higher yields. nih.govacs.orgSpecialized equipment required.Potential for faster and more efficient synthesis.
Ultrasound-Assisted Synthesis Mild conditions, improved yields. nih.govScalability can be a challenge.A greener alternative for synthesis.
Flow Chemistry Excellent control over reaction parameters, enhanced safety, and scalability. omicsonline.orgomicsonline.orgacs.orgyoutube.comnih.govHigher initial setup cost.Ideal for large-scale, sustainable production.

Exploration of Advanced Catalytic Systems Based on 1H-Benzimidazole, 2-chloro-1-phenyl- Ligands

The nitrogen atoms in the benzimidazole ring make it an excellent ligand for coordinating with metal centers. The 1-phenyl and 2-chloro substituents in 1H-Benzimidazole, 2-chloro-1-phenyl- can be strategically modified to tune the electronic and steric properties of the resulting metal complexes, making them promising candidates for advanced catalytic systems.

Cross-Coupling Reactions: N-aryl-2-halobenzimidazoles can serve as precursors to N-heterocyclic carbene (NHC) ligands. Palladium complexes of such ligands have shown excellent performance in cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations. researchgate.netresearchgate.net Future research could focus on synthesizing novel NHC ligands from 1H-Benzimidazole, 2-chloro-1-phenyl- and evaluating their catalytic activity in a variety of cross-coupling reactions, particularly those involving challenging substrates like aryl chlorides.

Asymmetric Catalysis: By introducing chiral moieties to the 1-phenyl group, it is possible to design chiral ligands for asymmetric catalysis. These ligands could be employed in reactions such as asymmetric hydrogenation, hydrosilylation, or aldol (B89426) reactions to produce enantiomerically enriched products, which are of high value in the pharmaceutical and fine chemical industries.

Expansion into Emerging Areas of Materials Science and Supramolecular Chemistry

The rigid, planar structure and the presence of heteroatoms in the benzimidazole core endow it with interesting photophysical and self-assembly properties. These characteristics make 1H-Benzimidazole, 2-chloro-1-phenyl- and its derivatives attractive candidates for applications in materials science and supramolecular chemistry.

Organic Light-Emitting Diodes (OLEDs): Benzimidazole derivatives are known to possess electron-transporting properties and are used in the fabrication of OLEDs. nih.govgoogle.commdpi.comnih.govacs.org The photophysical properties of 1,2-disubstituted benzimidazoles can be tuned by modifying the substituents. acs.orgnih.govresearchgate.netacs.org Research could be directed towards synthesizing derivatives of 1H-Benzimidazole, 2-chloro-1-phenyl- with tailored electronic properties for use as emitters or host materials in high-performance OLEDs.

Supramolecular Assemblies: The presence of the chloro-substituent opens up the possibility of forming halogen bonds, which are highly directional non-covalent interactions. rsc.orgresearchgate.net This, combined with π-π stacking interactions of the aromatic rings, could be exploited to direct the self-assembly of 1H-Benzimidazole, 2-chloro-1-phenyl- into well-defined supramolecular structures such as wires, sheets, or porous networks. nih.gov These materials could find applications in areas like molecular sensing, gas storage, and nanoelectronics.

Sustainable and Scalable Synthesis for Research-Scale Production

The principles of green chemistry are increasingly important in modern synthetic chemistry. For a compound with broad research potential like 1H-Benzimidazole, 2-chloro-1-phenyl-, developing sustainable and scalable synthetic routes is crucial.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling-up. omicsonline.orgomicsonline.orgacs.orgyoutube.comnih.gov A continuous flow process for the synthesis of 1H-Benzimidazole, 2-chloro-1-phenyl- would enable its production in larger quantities for more extensive research and potential commercial applications. One approach could involve the use of a packed-bed reactor with a solid acid catalyst for the initial condensation, followed by an in-line chlorination step. omicsonline.orgomicsonline.org

Green Solvents and Catalysts: Future research should also focus on replacing hazardous reagents and solvents with more environmentally benign alternatives. This could include the use of water or bio-based solvents and the development of recyclable heterogeneous catalysts to minimize waste and environmental impact. nih.govresearchgate.net For instance, the synthesis of the benzimidazole core could be achieved using a recyclable nano-catalyst in an aqueous medium. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-1-phenyl-1H-benzimidazole, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via condensation of substituted o-phenylenediamines with carboxylic acid derivatives (e.g., nitriles or aldehydes) under acidic conditions. For example, microwave-assisted synthesis significantly reduces reaction time and improves yields (>80%) compared to conventional heating . N-Alkylation at the N-1 position can introduce substituents using alkyl halides in basic media. Optimization includes solvent selection (e.g., ethanol or DMF) and catalyst screening (e.g., NaHSO₃ for aldehyde-based routes) .

Q. How can structural characterization of 2-chloro-1-phenyl-1H-benzimidazole derivatives be performed to confirm purity and regiochemistry?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Verify substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and absence of unreacted precursors .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
  • Single-crystal X-ray diffraction : Resolve ambiguities in regiochemistry (e.g., distinguishing C-5 vs. C-6 substitution) .

Q. What are the key challenges in achieving high yields for N-alkylated benzimidazoles, and how can they be addressed?

  • Methodological Answer : Common issues include competing side reactions (e.g., over-alkylation) and poor solubility of intermediates. Strategies:

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted halides .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of 2-chloro-1-phenyl-1H-benzimidazole?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level can model:

  • Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites (e.g., chloro-substituent's electron-withdrawing effect) .
  • Frontier molecular orbitals : Predict charge-transfer interactions for photophysical applications (e.g., HOMO-LUMO gaps <4 eV) .
  • Solvent effects : Use polarizable continuum models (PCM) to simulate solvation in pharmacological assays .

Q. How do structural modifications at the C-2 and N-1 positions affect the compound’s biological activity, and how can SAR studies be designed?

  • Methodological Answer : Structure-Activity Relationship (SAR) analysis requires:

  • Library synthesis : Introduce diverse substituents (e.g., electron-withdrawing groups at C-2, bulky aryl groups at N-1) .
  • In vitro assays : Test against target enzymes (e.g., CYP450 for antimicrobial activity) and cancer cell lines (e.g., MCF-7 IC₅₀ values) .
  • Molecular docking : Map interactions with binding pockets (e.g., hydrophobic interactions with 2-chloro substituent in antifungal targets) .

Q. What experimental and computational approaches resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HeLa vs. HepG2) and protocols (e.g., MTT vs. SRB assays) .
  • Meta-analysis : Compare data across studies with defined confidence intervals (e.g., 95% CI for IC₅₀ values).
  • QSAR modeling : Identify physicochemical descriptors (e.g., logP, polar surface area) influencing bioactivity discrepancies .

Q. How can crystallographic data validate the tautomeric forms of 2-chloro-1-phenyl-1H-benzimidazole in solid-state studies?

  • Methodological Answer :

  • X-ray crystallography : Determine bond lengths (e.g., C-Cl ≈ 1.72 Å) and torsion angles to confirm the dominant tautomer .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) influencing stability .

Data-Driven Research Considerations

Q. How should researchers approach the design of high-throughput screening (HTS) pipelines for benzimidazole derivatives?

  • Methodological Answer :

  • Automated synthesis : Use microwaves or flow reactors to generate >100 derivatives/day .
  • LC-MS/MS : Rapidly quantify purity and identify degradation products.
  • Machine learning : Train models on existing bioactivity data (e.g., ChEMBL) to prioritize candidates for testing .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of 2-chloro-1-phenyl-1H-benzimidazole?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.